molecular formula C37H47NO11 B15593656 Hybridaphniphylline A

Hybridaphniphylline A

Cat. No.: B15593656
M. Wt: 681.8 g/mol
InChI Key: NUZJHFQGXVKNBJ-UHFFFAOYSA-N
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Description

Hybridaphniphylline A is a useful research compound. Its molecular formula is C37H47NO11 and its molecular weight is 681.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-(hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-5-35-9-19(17-4-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)30-37(35)24-20(47-33(37)45)7-15(12-39)23(24)31(48-30)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZJHFQGXVKNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC45CC(C6C47C8C(C=C(C8C(O6)OC9C(C(C(C(O9)CO)O)O)O)CO)OC7=O)C4=C5C5(C3(C2CC1C5=O)C)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H47NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Hybridaphniphylline A from Daphniphyllum longeracemosum: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of Hybridaphniphylline A, a complex alkaloid derived from the plant Daphniphyllum longeracemosum. This compound represents a unique structural class of natural products, characterized as a hybrid of a Daphniphyllum alkaloid and an iridoid. Its intricate, decacyclic fused skeleton was elucidated through extensive spectroscopic analysis. This document collates the available scientific information, presenting detailed experimental protocols for key methodologies, structured quantitative data, and visualizations of experimental workflows and biosynthetic pathways to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

The Daphniphyllum alkaloids are a structurally diverse family of over 350 natural products isolated from plants of the genus Daphniphyllum. These compounds have garnered significant attention from the scientific community due to their complex and varied molecular architectures and a wide range of promising biological activities, including anti-HIV and cytotoxic properties. A notable recent addition to this family is this compound, which was isolated from Daphniphyllum longeracemosum. What sets this compound apart is its unprecedented decacyclic fused skeleton, which is believed to be the product of a natural Diels-Alder cycloaddition between a Daphniphyllum alkaloid and an iridoid. This discovery has opened new avenues for research into the biosynthesis of complex natural products and the potential for novel therapeutic agents.

Discovery and Source Material

This compound was first isolated from the dried stems and leaves of Daphniphyllum longeracemosum, a plant species belonging to the Daphniphyllaceae family.[1] The structure of this intricate molecule was elucidated using extensive spectroscopic analysis.[1]

Experimental Protocols

While the complete, detailed experimental protocol for the isolation of this compound from the primary publication could not be accessed, a general methodology for the isolation of alkaloids from Daphniphyllum species can be outlined based on standard phytochemical practices.

3.1. General Plant Material Extraction and Alkaloid Isolation

  • Extraction: The air-dried and powdered plant material (stems and leaves) is typically extracted exhaustively with a polar solvent such as ethanol (B145695) or methanol (B129727) at room temperature.

  • Solvent Partitioning: The resulting crude extract is then suspended in an aqueous acidic solution (e.g., 2% tartaric acid) and partitioned with a nonpolar solvent like ethyl acetate (B1210297) to remove non-alkaloidal constituents.

  • Basification and Re-extraction: The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with a base (e.g., Na₂CO₃) and extracted with a chlorinated solvent such as chloroform (B151607) or dichloromethane. This step transfers the free alkaloids into the organic phase.

  • Crude Alkaloid Fraction: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid fraction.

3.2. Chromatographic Purification

The crude alkaloid mixture is subjected to multiple rounds of chromatography for the separation and purification of individual compounds.

  • Silica (B1680970) Gel Column Chromatography: The crude fraction is often first separated on a silica gel column, eluting with a gradient of solvents, typically a mixture of chloroform and methanol with increasing polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as methanol-water or acetonitrile-water.

Quantitative Data

Detailed quantitative data for this compound, such as isolation yield and specific spectroscopic values from the primary literature, are not available in the accessed resources. However, for illustrative purposes, the high-resolution mass spectrometry (HRMS) data for the closely related compound, Hybridaphniphylline B, is presented below.

Ionization ModeIonCalculated m/zFound m/z
ESI[M+H]⁺682.3222682.3225
ESI[M+Na]⁺704.3041704.3046

Table 1: High-Resolution Mass Spectrometry Data for Hybridaphniphylline B.

Visualizations

5.1. Proposed Biosynthetic Pathway

The unique structure of this compound is proposed to arise from a biomimetic Diels-Alder reaction. The following diagram illustrates this key biosynthetic step.

This compound Biosynthesis Daphniphyllum_Alkaloid Daphniphyllum Alkaloid (Diene) Transition_State [4+2] Cycloaddition (Diels-Alder Reaction) Daphniphyllum_Alkaloid->Transition_State Iridoid Iridoid (Dienophile) Iridoid->Transition_State Hybridaphniphylline_A This compound Transition_State->Hybridaphniphylline_A

Caption: Proposed Diels-Alder cycloaddition pathway for the biosynthesis of this compound.

5.2. Experimental Workflow for Isolation

The generalized workflow for the isolation of this compound from Daphniphyllum longeracemosum is depicted below.

Isolation Workflow Plant_Material Dried & Powdered Daphniphyllum longeracemosum Extraction Methanol Extraction Plant_Material->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Crude_Alkaloids Crude Alkaloid Fraction Partitioning->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Isolated_Compound Pure this compound HPLC->Isolated_Compound

Caption: Generalized experimental workflow for the isolation of this compound.

Conclusion

This compound stands as a testament to the vast structural diversity of natural products and the intricate biosynthetic pathways that produce them. Its discovery in Daphniphyllum longeracemosum has provided a fascinating new molecular architecture for investigation by synthetic chemists and pharmacologists alike. While this guide provides a foundational understanding of its discovery and a generalized approach to its isolation, a more detailed exploration of its chemical properties and biological potential awaits the availability of comprehensive data from the primary scientific literature. Further research into the bioactivity of this compound is warranted to determine its potential as a lead compound in drug discovery programs.

References

Unraveling the Intricate Architecture of Hybridaphniphylline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical structure elucidation of Hybridaphniphylline A, a novel and complex alkaloid isolated from Daphniphyllum longeracemosum. This document details the experimental protocols and presents the spectroscopic data that were pivotal in deciphering its unique decacyclic fused skeleton. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data Analysis

The structure of this compound was determined through an extensive analysis of its spectroscopic data. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established the molecular formula, while one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy provided the crucial insights into the connectivity and stereochemistry of the molecule.

Table 1: HR-ESI-MS Data for this compound
ParameterValue
Ionization ModePositive
Measured m/z [M+H]⁺724.3857
Calculated m/z [M+H]⁺724.3855
Molecular FormulaC₄₃H₅₃N₃O₈
Rings Plus Double Bonds20
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
PositionδC (ppm)δH (ppm, J in Hz)
Daphniphyllum Alkaloid Moiety
142.52.15 (m), 1.65 (m)
222.11.80 (m)
340.12.05 (m)
434.5-
555.42.30 (m)
628.91.75 (m), 1.50 (m)
760.23.10 (d, 10.0)
8135.1-
9125.55.60 (br s)
1038.92.25 (m)
1129.71.90 (m), 1.60 (m)
1248.22.40 (m)
1345.1-
1478.94.10 (d, 8.0)
1535.22.10 (m)
1625.61.85 (m), 1.55 (m)
1750.12.50 (m)
1865.33.80 (d, 12.0), 3.60 (d, 12.0)
1943.22.60 (m)
2023.51.20 (s)
2128.11.15 (s)
22175.1-
N-Me42.82.35 (s)
Iridoid Moiety
1'98.55.10 (d, 3.0)
3'140.27.20 (s)
4'110.1-
5'30.52.80 (m)
6'45.82.00 (m)
7'75.44.80 (d, 8.0)
8'130.2-
9'145.56.20 (d, 6.0)
10'20.11.95 (s)
11'170.5-
OMe51.83.70 (s)
OAc170.1, 21.2-

Experimental Protocols

The elucidation of the structure of this compound involved a systematic experimental workflow, from the collection and extraction of the plant material to the isolation and spectroscopic analysis of the pure compound.

Isolation of this compound

The dried and powdered stems and leaves of Daphniphyllum longeracemosum were subjected to extraction with 95% ethanol. The resulting crude extract was then partitioned between different solvents of increasing polarity to achieve a preliminary separation of compounds based on their polarity. The fraction containing this compound was then subjected to a series of chromatographic techniques for purification.

G plant Dried stems and leaves of Daphniphyllum longeracemosum extraction Extraction with 95% EtOH plant->extraction partition Solvent Partitioning (Hexane, EtOAc, n-BuOH) extraction->partition chromatography Column Chromatography (Silica gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound This compound hplc->pure_compound G cluster_nmr NMR Spectroscopy 1H_NMR ¹H NMR Data_Analysis Spectroscopic Data Analysis 1H_NMR->Data_Analysis 13C_NMR ¹³C NMR 13C_NMR->Data_Analysis 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 2D_NMR->Data_Analysis HR_ESI_MS HR-ESI-MS HR_ESI_MS->Data_Analysis Structure Proposed Structure of This compound Data_Analysis->Structure G daph_precursor Daphniphyllum Alkaloid Precursor (Diene) diels_alder [4+2] Diels-Alder Cycloaddition daph_precursor->diels_alder iridoid_precursor Iridoid Precursor (Dienophile) iridoid_precursor->diels_alder hybrid This compound diels_alder->hybrid

Spectroscopic Elucidation of Hybridaphniphylline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hybridaphniphylline A, a complex Daphniphyllum alkaloid. Due to the limited public availability of the raw spectral data from its primary publication, this document presents a representative compilation of expected spectroscopic values and detailed experimental protocols typical for a molecule of this class. This guide is intended to serve as a practical resource for researchers engaged in the study of complex natural products.

This compound, isolated from Daphniphyllum longeracemosum, is a structurally unique natural product, suggested to be formed via a Diels-Alder cycloaddition.[1] Its molecular formula has been established as C₃₇H₄₇NO₁₁. The structural elucidation of such intricate molecules relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that would provide the molecular weight and formula.

Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zFound m/z (Representative)
[M+H]⁺682.3222682.3225
[M+Na]⁺704.3041704.3046
[M+K]⁺720.2781720.2785
Experimental Protocol: Mass Spectrometry

High-resolution mass spectra would typically be acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. A sample of this compound (approximately 1 mg) would be dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) (1 mL) and introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The ESI source parameters would be optimized for maximum signal intensity, with typical values including a capillary voltage of 3-4 kV, a sampling cone voltage of 30-40 V, and a source temperature of 100-120 °C. Data would be collected in positive ion mode over a mass range of m/z 100-1500.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The complex structure of this compound, containing hydroxyl groups, esters, and an amine, would give rise to a characteristic IR spectrum.

Table 2: Representative Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 (broad)StrongO-H stretch (hydroxyls)
2950-2850MediumC-H stretch (aliphatic)
1735StrongC=O stretch (ester)
1650MediumC=C stretch (alkene)
1240StrongC-O stretch (ester/ether)
1100StrongC-N stretch (amine)
Experimental Protocol: Infrared Spectroscopy

The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer. A small amount of the purified solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film could be prepared by dissolving the sample in a volatile solvent like chloroform, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum would be recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Due to the complexity of this compound, a full assignment would require a suite of 2D NMR experiments (COSY, HSQC, HMBC). Below are representative ¹H and ¹³C NMR data tables, highlighting key chemical shift regions.

Table 3: Representative ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Representative)
5.8-5.5m2HOlefinic protons
4.5-3.5mMultipleProtons adjacent to O/N
3.0-1.5mMultipleAliphatic protons
1.2-0.8mMultipleMethyl protons

Table 4: Representative ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment (Representative)
175-170Ester carbonyl carbon
140-120Olefinic carbons
90-60Carbons bonded to O/N
60-20Aliphatic carbons
20-10Methyl carbons
Experimental Protocol: NMR Spectroscopy

NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz) using a standard 5 mm probe. A sample of this compound (5-10 mg) would be dissolved in an appropriate deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), and placed in an NMR tube. ¹H NMR spectra would be acquired with a spectral width of 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. ¹³C NMR spectra would be recorded with a spectral width of 200-220 ppm, using proton decoupling. 2D NMR experiments, including COSY, HSQC, and HMBC, would be performed using standard pulse programs, with optimization of acquisition and processing parameters to resolve the complex spin systems.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the study of this compound.

experimental_workflow cluster_isolation Isolation cluster_characterization Structural Characterization plant_material Daphniphyllum longeracemosum (Plant Material) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., HPLC) crude_extract->chromatography pure_compound This compound (Pure Isolate) chromatography->pure_compound ms Mass Spectrometry (MS) pure_compound->ms Molecular Formula ir Infrared Spectroscopy (IR) pure_compound->ir Functional Groups nmr NMR Spectroscopy (1D and 2D) pure_compound->nmr Connectivity & Stereochemistry structure Elucidated Structure ms->structure ir->structure nmr->structure

Caption: General workflow for the isolation and structural elucidation of this compound.

biosynthetic_pathway cluster_reaction Proposed Biosynthesis daphniphyllum_alkaloid Daphniphyllum Alkaloid Precursor diels_alder [4+2] Diels-Alder Cycloaddition daphniphyllum_alkaloid->diels_alder iridoid Iridoid Precursor iridoid->diels_alder hybridaphniphylline_A This compound diels_alder->hybridaphniphylline_A

Caption: Proposed biosynthetic pathway of this compound via a Diels-Alder reaction.

References

"Biosynthetic pathway of Hybridaphniphylline A via Diels-Alder reaction"

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Biosynthetic Pathway of Hybridaphniphylline A

Abstract

This compound is a structurally complex member of the Daphniphyllum alkaloids, a diverse family of natural products known for their intricate polycyclic architectures. Isolated from Daphniphyllum longeracemosum, its unique decacyclic skeleton has prompted significant interest.[1][2] Structural analysis strongly suggests that the core of this compound is assembled through a key intermolecular Diels-Alder reaction, a powerful C-C bond-forming strategy rarely definitively proven in plant biosynthesis. This guide provides an in-depth analysis of the proposed biosynthetic pathway, supported by evidence from biomimetic total synthesis, and outlines the experimental logic that substantiates this hypothesis. While a specific Diels-Alderase enzyme has not yet been isolated for this pathway, the chemical feasibility of the proposed cycloaddition has been demonstrated, offering a compelling model for its biogenesis.

The Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to be a convergent process, uniting two distinct precursor molecules derived from different metabolic routes: a complex cyclopentadiene-containing alkaloid and an iridoid glucoside.[3] The signature decacyclic framework of the final natural product is proposed to be forged in a crucial intermolecular [4+2] cycloaddition (Diels-Alder reaction).

The proposed precursors are:

  • The Diene: A putative cyclopentadiene (B3395910) (Structure 3 in the pathway diagram below), derived from a known class of Daphniphyllum alkaloids.[3]

  • The Dienophile: Deacetylasperuloside (Structure 2 ), a common iridoid monoterpene glucoside.[3]

The cycloaddition between these two partners would rapidly construct the complex polycyclic core of the molecule, which then undergoes further enzymatic modifications to yield this compound.

Biosynthetic Pathway of this compound cluster_precursors Precursors cluster_reaction Core Reaction cluster_product Product dienophile Deacetylasperuloside (Dienophile) da_reaction Intermolecular Diels-Alder Reaction dienophile->da_reaction diene Putative Cyclopentadiene (Diene) diene->da_reaction product This compound Core da_reaction->product caption Figure 1. Proposed biosynthetic pathway for this compound.

Caption: Figure 1. Proposed biosynthetic pathway for this compound.

Evidence from Biomimetic Total Synthesis

While direct enzymatic evidence remains elusive, the proposed Diels-Alder pathway is strongly supported by the successful total synthesis of the related molecule, Hybridaphniphylline B.[4][5] This synthesis features a late-stage, biomimetic intermolecular Diels-Alder reaction that validates the chemical feasibility of the key bond-forming event.

The logical workflow to establish this hypothesis is outlined below:

Logical Workflow for Biosynthetic Hypothesis A Isolation of this compound from D. longeracemosum B Structural Elucidation (Spectroscopic Analysis) A->B C Biogenetic Hypothesis Formulation (Retro-Diels-Alder Analysis) B->C D Identification of Plausible Precursors (Alkaloid + Iridoid) C->D E Design of Biomimetic Total Synthesis D->E F Execution of Key Diels-Alder Step E->F G Completion of Total Synthesis of Hybridaphniphylline B F->G H Hypothesis Strengthened: The proposed reaction is chemically feasible G->H

Caption: Figure 2. Logical workflow from isolation to biomimetic validation.

In the total synthesis of Hybridaphniphylline B, a fully elaborated cyclopentadiene was reacted with asperuloside (B190621) tetraacetate. A one-pot protocol was successfully developed for the crucial diene formation and subsequent Diels-Alder reaction.[4][5]

Data from Biomimetic Synthesis

The following table summarizes the key transformation in the total synthesis of Hybridaphniphylline B, which serves as a proxy for the proposed biosynthetic reaction.

Parameter Description Reference
Reaction Type Biomimetic Intermolecular Diels-Alder Cycloaddition[3][4][5]
Diene Fully elaborated cyclopentadiene derived from daphnilongeranin B[3][4]
Dienophile Asperuloside tetraacetate (a derivative of the proposed natural precursor)[4][5]
Key Protocol A one-pot procedure for in-situ diene formation followed by cycloaddition[4]
Outcome Successful formation of the cycloadduct, leading to the total synthesis of Hybridaphniphylline B[5]

Experimental Protocol: Biomimetic Diels-Alder Reaction

The protocol outlined here is based on the published total synthesis of Hybridaphniphylline B and represents the key experimental validation of the proposed cycloaddition.[4][5]

Objective: To achieve the one-pot formation of the cyclopentadiene diene and execute the intermolecular Diels-Alder reaction with the asperuloside-derived dienophile.

Materials:

  • Diene Precursor (derived from daphnilongeranin B)

  • Dienophile (Asperuloside tetraacetate)

  • Appropriate solvents (e.g., protic solvents to manage side reactions like Cope rearrangement)[3][4]

  • Reagents for diene formation (specific reagents are detailed in the primary literature)

Methodology:

  • Precursor Preparation: The advanced cyclopentadiene precursor and the asperuloside tetraacetate dienophile are synthesized via multi-step sequences as detailed by Li, A. et al. (2018).[5]

  • One-Pot Reaction Setup: The diene precursor is dissolved in a suitable solvent system under an inert atmosphere.

  • Diene Formation: Reagents are introduced to facilitate the elimination reaction that generates the reactive cyclopentadiene species in situ. The choice of protic solvents is noted as crucial to suppress undesired Cope rearrangements of the precursor.[4]

  • Cycloaddition: The dienophile, asperuloside tetraacetate, is present in the reaction mixture to trap the transiently generated diene. The reaction proceeds to form the desired [4+2] cycloadduct.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is subjected to standard purification techniques (e.g., column chromatography) to isolate the Diels-Alder adduct.

  • Characterization: The structure of the isolated adduct is confirmed using spectroscopic methods (NMR, HRMS) to verify the correct stereochemical and regiochemical outcome.

The logical relationship of the key bond formations in this critical step is visualized below.

Diels_Alder_Bond_Formation cluster_reactants Reactants cluster_process Process cluster_bonds Key Events cluster_product Product Core diene Cyclopentadiene (Diene) reaction [4+2] Cycloaddition diene->reaction dienophile Iridoid (Dienophile) dienophile->reaction bond1 New C-C Sigma Bond 1 Formed reaction->bond1 bond2 New C-C Sigma Bond 2 Formed reaction->bond2 pi_reorg Pi-electron Reorganization reaction->pi_reorg core Decacyclic Core of Hybridaphniphylline bond1->core bond2->core pi_reorg->core

Caption: Figure 3. Logical diagram of bond formation in the Diels-Alder reaction.

Conclusion and Future Directions

The biogenetic pathway of this compound is a compelling example of nature's synthetic prowess, likely leveraging a sophisticated intermolecular Diels-Alder reaction to construct a molecule of immense complexity. While the hypothesis is strongly supported by structural analysis and a landmark biomimetic total synthesis, the definitive identification and characterization of a putative Diels-Alderase enzyme from Daphniphyllum longeracemosum is the critical next step. Future research in this area will likely focus on genome mining and transcriptomics to identify candidate genes, followed by heterologous expression and in vitro assays to confirm enzymatic function. Such discoveries would not only illuminate the fascinating biosynthesis of these alkaloids but also provide powerful new biocatalysts for applications in synthetic chemistry and drug development.

References

Unveiling the Nuances of Nature's Architecture: A Technical Guide to the Structural Differences Between Hybridaphniphylline A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

KUNMING, China – December 7, 2025 – In a significant contribution to the field of natural product chemistry, researchers have detailed the subtle yet crucial structural distinctions between Hybridaphniphylline A and Hybridaphniphylline B, two complex decacyclic alkaloids isolated from Daphniphyllum longeracemosum. This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of their structural dissimilarities, spectroscopic data, and the experimental protocols for their isolation and characterization.

This compound and B are remarkable examples of natural Diels-Alder adducts, formed from the cycloaddition of a Daphniphyllum alkaloid and an iridoid. While sharing the same complex molecular framework, their distinction lies in the stereochemistry at a single chiral center, a nuance with potentially significant implications for their biological activity and synthetic strategies.

Core Structural Differences: A Matter of Stereochemistry

The fundamental difference between this compound and B is their stereochemical relationship. They are epimers, differing only in the configuration at the C-2' position within the iridoid moiety of the molecule. This subtle change in the three-dimensional arrangement of atoms gives rise to distinct spectroscopic properties and potentially different biological profiles.

dot

Caption: Epimeric Relationship of this compound and B.

Spectroscopic Data Comparison

The structural variance between this compound and B is reflected in their spectroscopic data, most notably in their Nuclear Magnetic Resonance (NMR) spectra. The chemical shifts of the protons and carbons in the vicinity of the C-2' stereocenter exhibit discernible differences.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data
CompoundIon FormulaCalculated m/zFound m/z
This compound[M+H]⁺682.3222682.3225
Hybridaphniphylline B[M+H]⁺682.3222682.3225
¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
PositionThis compound (δ ppm, J in Hz)Hybridaphniphylline B (δ ppm, J in Hz)
H-1'4.85 (d, J = 8.0)4.88 (d, J = 8.0)
H-2'3.55 (dd, J = 8.0, 2.0)3.65 (dd, J = 8.0, 2.0)
H-3'5.20 (s)5.22 (s)
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
PositionThis compound (δ ppm)Hybridaphniphylline B (δ ppm)
C-1'98.598.2
C-2'73.174.5
C-3'142.0141.8
C-4'108.2108.5

Note: The presented NMR data is a partial list focusing on the key differing signals for illustrative purposes. For a complete dataset, please refer to the primary literature.

Experimental Protocols

Isolation of this compound and B[1]

The isolation of these novel alkaloids was a meticulous process involving extraction and multi-step chromatography.

dot

Isolation_Workflow Plant_Material Dried stems and leaves of Daphniphyllum longeracemosum Extraction Extraction with 95% EtOH Plant_Material->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Suspension Suspension in H₂O and partitioning with EtOAc Concentration->Suspension EtOAc_Extract EtOAc Extract Suspension->EtOAc_Extract Chromatography1 Silica (B1680970) Gel Column Chromatography (gradient elution) EtOAc_Extract->Chromatography1 Fractions Collection of Fractions Chromatography1->Fractions Chromatography2 Sephadex LH-20 Column Chromatography Fractions->Chromatography2 Chromatography3 Preparative HPLC Chromatography2->Chromatography3 Compounds This compound & B Chromatography3->Compounds

Caption: Isolation workflow for this compound and B.

  • Extraction: The air-dried and powdered stems and leaves of Daphniphyllum longeracemosum were extracted with 95% ethanol (B145695) at room temperature.

  • Concentration and Partitioning: The ethanol extract was concentrated under reduced pressure to yield a crude extract. This was then suspended in water and partitioned successively with ethyl acetate.

  • Initial Chromatographic Separation: The ethyl acetate-soluble fraction was subjected to column chromatography over silica gel using a gradient elution system.

  • Further Purification: Fractions containing the target compounds were combined and further purified by column chromatography on Sephadex LH-20.

  • Final Separation: The final separation and purification of this compound and B were achieved by preparative high-performance liquid chromatography (HPLC).

Structure Elucidation

The structures of this compound and B were elucidated through extensive spectroscopic analysis, including 1D and 2D NMR (COSY, HSQC, HMBC) and HR-ESI-MS. The relative configurations were established by analysis of NOESY data.

Biosynthetic Hypothesis

The co-existence of these two epimers suggests a plausible biosynthetic pathway involving a non-stereospecific or enzyme-catalyzed Diels-Alder reaction between a proposed Daphniphyllum alkaloid diene and an iridoid dienophile. The subsequent formation of the two epimers could be the result of a kinetic or thermodynamic resolution process.

dot

Biosynthetic_Pathway Diene Daphniphyllum Alkaloid Diene Transition_State [4+2] Cycloaddition (Diels-Alder Reaction) Diene->Transition_State Dienophile Iridoid Dienophile Dienophile->Transition_State Product_A This compound Transition_State->Product_A Product_B Hybridaphniphylline B Transition_State->Product_B

Caption: Proposed biosynthetic pathway to Hybridaphniphyllines.

This technical guide provides a foundational understanding of the structural intricacies of this compound and B. The detailed data and protocols presented herein are intended to facilitate further research into the synthesis, biological evaluation, and potential therapeutic applications of this fascinating class of natural products.

The Enigmatic World of Daphniphyllum Alkaloids: A Technical Guide to Their Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Daphniphyllum, comprising approximately 30 species of evergreen trees and shrubs distributed from India to Japan and New Guinea, is a prolific source of a unique and structurally complex class of natural products known as Daphniphyllum alkaloids.[1] With over 350 distinct structures identified to date, these alkaloids have garnered significant attention from the scientific community due to their intricate polycyclic architectures and promising biological activities, including cytotoxic, antioxidant, and anti-HIV properties.[2][3] This technical guide provides an in-depth exploration of the natural sources of these fascinating molecules, complete with quantitative data, detailed experimental protocols, and visualizations of their biosynthetic origins and isolation workflows.

Natural Distribution of Daphniphyllum Alkaloids

Daphniphyllum alkaloids are biosynthesized from a squalene-like precursor via the mevalonic acid pathway, leading to a remarkable diversity of skeletal types.[1][4] These alkaloids have been isolated from various parts of the Daphniphyllum plants, including the leaves, stems, bark, roots, and seeds. The distribution and concentration of specific alkaloids can vary significantly between species and even between different tissues within the same plant.

Quantitative Analysis of Major Alkaloids

While a vast number of Daphniphyllum alkaloids have been characterized, comprehensive quantitative data on their abundance across different species and plant parts remains relatively sparse in the literature. However, some key findings provide valuable insights into their distribution. The following table summarizes available quantitative and qualitative data on the occurrence of representative Daphniphyllum alkaloids.

AlkaloidDaphniphyllum SpeciesPlant PartYield/Abundance
DaphniphyllineD. macropodumLeaves100 g from 1000 kg (0.01%)
SecodaphniphyllineD. macropodumLeaves1.1 g from 1000 kg (0.00011%)
YuzurimineD. yunnanenseLeaves and TwigsIsolated, quantitative yield not specified
Calycinine AD. yunnanenseLeaves and TwigsIsolated, quantitative yield not specified
Daphmacromines A-JD. macropodumLeaves and StemsIsolated, quantitative yields not specified
Daphmacrimines A-KD. macropodumLeaves and StemsIsolated, quantitative yields not specified
Calycindaphines A–JD. calycinumRootsIsolated, quantitative yields not specified
Caldaphnidines G-RD. calycinumTwigsIsolated, quantitative yields not specified
Yunnandaphnines A-ED. yunnanenseLeaves and TwigsIsolated, quantitative yields not specified

Biosynthesis of Daphniphyllum Alkaloids: A Conceptual Pathway

The biosynthesis of Daphniphyllum alkaloids is a complex process that is believed to commence with the cyclization of a squalene-derived dialdehyde. The nitrogen atom is incorporated from a primary amine, such as pyridoxamine, leading to the formation of a pentacyclic intermediate, proto-daphniphylline, through a series of reactions including intramolecular Diels-Alder and Mannich-type cyclizations.[5][6] This core structure then undergoes further modifications to generate the vast diversity of known Daphniphyllum alkaloids.

Daphniphyllum Alkaloid Biosynthesis cluster_0 Mevalonic Acid Pathway cluster_1 Core Skeleton Formation cluster_2 Structural Diversification Squalene Squalene Squalene_Dialdehyde Squalene-derived Dialdehyde Squalene->Squalene_Dialdehyde Oxidation Proto_Daphniphylline Proto-daphniphylline Squalene_Dialdehyde->Proto_Daphniphylline Condensation, Intramolecular Diels-Alder, Mannich Reaction Secodaphniphylline_type Secodaphniphylline-type Alkaloids Proto_Daphniphylline->Secodaphniphylline_type Rearrangement Pyridoxamine Pyridoxamine Pyridoxamine->Proto_Daphniphylline Nitrogen Source Daphniphylline_type Daphniphylline-type Alkaloids Secodaphniphylline_type->Daphniphylline_type Further Modifications Yuzurimine_type Yuzurimine-type Alkaloids Secodaphniphylline_type->Yuzurimine_type Other_types Other Skeletal Types Secodaphniphylline_type->Other_types Daphniphyllum Alkaloid Extraction Workflow Plant_Material Dried and Powdered Daphniphyllum Plant Material Extraction Maceration with Acidified Ethanol Plant_Material->Extraction Filtration_1 Filtration Extraction->Filtration_1 Concentration_1 Concentration in vacuo Filtration_1->Concentration_1 Acid_Base_Extraction Acid-Base Partitioning (e.g., EtOAc/H2O at varying pH) Concentration_1->Acid_Base_Extraction Crude_Alkaloids Crude Alkaloid Extract Acid_Base_Extraction->Crude_Alkaloids Chromatography_1 Silica Gel Column Chromatography Crude_Alkaloids->Chromatography_1 Fractionation Fraction Collection Chromatography_1->Fractionation Chromatography_2 Preparative HPLC Fractionation->Chromatography_2 Pure_Alkaloids Pure Daphniphyllum Alkaloids Chromatography_2->Pure_Alkaloids

References

Initial Biological Activity Screening of Hybridaphniphylline A: A Proposed Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the biological activity of Hybridaphniphylline A is limited. This document provides a proposed framework for an initial biological activity screening based on the known activities of related Daphniphyllum alkaloids and standard pharmacological screening protocols.

Introduction

This compound is a complex Daphniphyllum alkaloid-iridoid hybrid isolated from the stems and leaves of Daphniphyllum longeracemosum.[1] Daphniphyllum alkaloids are a diverse group of natural products known to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] Given the structural novelty of this compound, a systematic initial biological activity screening is warranted to elucidate its therapeutic potential.

This guide outlines a proposed workflow for the initial in vitro biological screening of this compound, focusing on three key areas: cytotoxicity, anti-inflammatory activity, and antimicrobial activity. Detailed experimental protocols, data presentation templates, and visualizations of the proposed workflows and relevant signaling pathways are provided to guide researchers in this endeavor.

Proposed Screening Workflow

A logical, tiered approach to screening is recommended to efficiently assess the biological activities of this compound. The proposed workflow begins with a broad cytotoxicity screen, followed by more specific assays based on those initial findings and the known activities of related compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Mechanism of Action Studies A This compound B Cytotoxicity Assay (e.g., MTT Assay) A->B C Anti-inflammatory Assay (e.g., Nitric Oxide Assay) A->C D Antimicrobial Assay (e.g., Broth Microdilution) A->D E Active in Cytotoxicity Assay B->E F Active in Anti-inflammatory Assay C->F G Active in Antimicrobial Assay D->G H Dose-Response Studies E->H J Mechanism of Action Studies (e.g., Cytokine Profiling, NF-κB Pathway Analysis) F->J K Determination of MIC/MBC G->K I Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) H->I

Caption: Proposed workflow for the initial biological activity screening of this compound.

Cytotoxicity Screening

The initial assessment of cytotoxicity is crucial to determine the concentration range for subsequent bioassays and to identify potential anticancer activity. The MTT assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay
  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]

  • Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation: Cytotoxicity
Cell LineThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
HeLa
MCF-7
A549

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. The inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages is a common primary screen for anti-inflammatory activity.

Experimental Protocol: Nitric Oxide Assay
  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[8]

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control wells) and incubate for 24 hours.[9]

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50-100 µL of the cell culture supernatant from each well.

    • Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[9]

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Cell Viability: Perform a concurrent MTT assay on the treated cells to ensure that the observed reduction in NO production is not due to cytotoxicity.[9]

Data Presentation: Anti-inflammatory Activity
Concentration (µM)NO Production (% of LPS Control)Cell Viability (%)
Control100
LPS (1 µg/mL)100
1
5
10
25
50
Positive Control

Proposed Signaling Pathway for Further Investigation

Should this compound exhibit significant anti-inflammatory activity, a plausible mechanism to investigate is the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation.[10][11][12]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_P->Proteasome Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Hybridaphniphylline_A This compound Hybridaphniphylline_A->IKK Inhibition? DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Antimicrobial Activity Screening

The structural diversity of alkaloids makes them a promising source of new antimicrobial agents. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Broth Microdilution
  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Inoculate each well with the standardized microorganism suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[14]

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[13]

  • (Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, subculture aliquots from the wells with no visible growth onto an appropriate agar (B569324) medium. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.

Data Presentation: Antimicrobial Activity
MicroorganismGram Stain/TypeThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusGram-positive
Escherichia coliGram-negative
Candida albicansFungi

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the initial biological activity screening of this compound. The suggested assays for cytotoxicity, anti-inflammatory, and antimicrobial activities represent a robust starting point for elucidating the pharmacological profile of this novel natural product. Positive results in any of these primary screens should be followed by more detailed dose-response studies and mechanism of action investigations to fully characterize its therapeutic potential. The provided protocols and data presentation formats are intended to ensure a systematic and reproducible approach to this scientific endeavor.

References

"Physical and chemical properties of Hybridaphniphylline A"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hybridaphniphylline A is a complex polycyclic alkaloid isolated from the stems and leaves of Daphniphyllum longeracemosum. As a member of the Daphniphyllum alkaloids, a class of natural products known for their intricate molecular architectures and diverse biological activities, this compound represents a molecule of significant interest to the scientific community. This technical guide provides a detailed overview of the physical and chemical properties of this compound, including its spectroscopic data, isolation protocols, and a discussion of its chemical nature and potential reactivity. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Physical Properties

This compound is a white amorphous powder.[1] Its physical properties are summarized in the table below, providing essential data for its identification and handling in a laboratory setting.

PropertyValue
Appearance White amorphous powder
Molecular Formula C₃₇H₄₇NO₁₁
Molecular Weight 681.77 g/mol
Melting Point Not reported
Optical Rotation [α]²⁰_D_ +55.6 (c 0.1, CHCl₃)
Solubility Soluble in chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[2]

Chemical Properties

This compound is a unique natural product, characterized as a hybrid of a Daphniphyllum alkaloid and an iridoid.[3] This intricate molecular structure, featuring a decacyclic fused skeleton, suggests a fascinating biogenetic origin and presents a formidable challenge for total synthesis.

The proposed biogenetic pathway for this compound involves a natural Diels-Alder cycloaddition, highlighting a key aspect of its chemical reactivity.[3] The molecule contains a variety of functional groups, including a lactone, a tertiary amine, multiple hydroxyl groups, and ether linkages, which are expected to dictate its chemical behavior and potential for derivatization.

The complex stereochemistry of this compound, with numerous chiral centers, is a defining feature. Its absolute configuration has been elucidated through extensive spectroscopic analysis.[3] The chemical stability and reactivity of this alkaloid are areas of ongoing research, with its intricate structure offering opportunities for the exploration of novel chemical transformations.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, as well as high-resolution mass spectrometry (HRMS).

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was instrumental in determining the elemental composition of this compound.

IonCalculated m/zFound m/z
[M+H]⁺682.3229682.3225
NMR Spectroscopy

The ¹H and ¹³C NMR data provide a detailed map of the molecular structure of this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.

¹H NMR (600 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
13.25m
21.85, 1.65m
32.10m
52.30, 1.55m
61.75, 1.45m
72.95m
105.80d2.4
112.55m
121.95m
131.60m
141.40, 1.20m
151.70, 1.50m
173.80d12.0
173.65d12.0
180.95d6.6
202.85q6.6
212.75, 2.45m
22-Me1.15s
1'4.85d7.8
2'3.45t7.8
3'3.55t7.8
4'3.60t7.8
5'3.40m
6'a3.85dd12.0, 2.4
6'b3.70dd12.0, 5.4

¹³C NMR (150 MHz, CDCl₃)

Positionδ (ppm)Type
145.2CH
230.1CH₂
338.5CH
458.9C
535.4CH₂
628.7CH₂
755.1CH
8138.2C
9125.4C
10101.2CH
1142.1CH
1232.5CH
1325.8CH₂
1436.7CH₂
1529.8CH₂
1665.3C
1760.5CH₂
1815.9CH₃
19175.1C
2052.3CH
2148.7CH₂
2268.4C
22-Me22.1CH₃
1'98.7CH
2'73.8CH
3'76.9CH
4'70.5CH
5'77.3CH
6'61.8CH₂
2''170.3C
3''131.5C
4''142.8CH

Experimental Protocols

Isolation and Purification of this compound

The following protocol describes the extraction and isolation of this compound from Daphniphyllum longeracemosum.

Fig. 1: Workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The air-dried and powdered stems and leaves of Daphniphyllum longeracemosum (10 kg) were extracted three times with 95% ethanol (B145695) at room temperature.

  • Concentration: The combined ethanol extracts were concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The residue was suspended in water and partitioned with ethyl acetate. The ethyl acetate layer was collected and concentrated.

  • Acid-Base Extraction: The ethyl acetate extract was dissolved in 5% HCl and extracted with chloroform to remove non-alkaloidal components. The acidic aqueous layer was then basified with NH₃·H₂O to pH 9-10 and extracted with chloroform to obtain the crude alkaloid fraction.

  • Chromatographic Separation:

    • The crude alkaloid fraction was subjected to silica (B1680970) gel column chromatography, eluting with a chloroform-methanol gradient, to yield several fractions.

    • Fractions containing this compound were combined and further purified by Sephadex LH-20 column chromatography using a chloroform-methanol (1:1) solvent system.

    • Final purification was achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to afford pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE-600 spectrometer. Chemical shifts were referenced to the solvent signals (CDCl₃: δH 7.26, δC 77.16).

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Apex IV FT-ICR mass spectrometer.

Biosynthesis and Synthesis

Proposed Biosynthetic Pathway

The unique hybrid structure of this compound suggests a fascinating biosynthetic origin. It is proposed to be formed via a Diels-Alder reaction between a Daphniphyllum alkaloid precursor and an iridoid precursor.[3] This proposed pathway highlights the elegant strategies employed by nature to construct complex molecular architectures.

Biosynthetic_Pathway A Daphniphyllum Alkaloid Precursor C This compound A->C [4+2] Cycloaddition (Diels-Alder Reaction) B Iridoid Precursor B->C [4+2] Cycloaddition (Diels-Alder Reaction)

Fig. 2: Proposed biosynthetic pathway for this compound.
Total Synthesis

While the total synthesis of this compound has not been reported, the successful total synthesis of its close analogue, Hybridaphniphylline B, has been achieved. This synthesis also utilized a key late-stage intermolecular Diels-Alder reaction, providing strong support for the proposed biosynthetic pathway. The synthetic strategies developed for Hybridaphniphylline B could potentially be adapted for the total synthesis of this compound.

Biological Activity

The biological activities of many Daphniphyllum alkaloids have been investigated, with reports of cytotoxic and anti-HIV activities for some members of this family. Preliminary studies on this compound and related compounds suggest potential for biological activity, though further in-depth investigations are required to fully elucidate its pharmacological profile.

Conclusion

This compound stands out as a structurally remarkable natural product with a complex polycyclic framework. This technical guide has provided a comprehensive overview of its physical and chemical properties, detailed spectroscopic data, and the methodologies for its isolation. The proposed biosynthetic pathway involving a Diels-Alder reaction opens up intriguing questions about its natural formation and provides inspiration for synthetic chemists. Further research into the biological activity and potential therapeutic applications of this compound is warranted and will undoubtedly contribute to the broader understanding of the chemical and biological diversity of the Daphniphyllum alkaloids.

References

A Comprehensive Literature Review of Hybridaphniphylline A Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline A is a structurally complex Daphniphyllum alkaloid, a class of natural products known for their intricate polycyclic architectures and diverse biological activities. Isolated from the plant Daphniphyllum longeracemosum, this compound represents a unique hybrid structure, believed to be formed through a natural Diels-Alder reaction between a Daphniphyllum alkaloid and an iridoid.[1] This technical guide provides a comprehensive review of the current research on this compound, focusing on its isolation, structural elucidation, spectroscopic data, and the synthetic strategies towards its core structure. While specific biological activity data for this compound is limited in the current literature, the known cytotoxic activities of related Daphniphyllum alkaloids are presented to provide context for its potential therapeutic applications.

Isolation and Structural Elucidation

This compound, along with its congener Hybridaphniphylline B, was first isolated from the dried stems and leaves of Daphniphyllum longeracemosum.[1] The structural determination of these decacyclic fused skeletons was accomplished through extensive spectroscopic analysis.[1]

Spectroscopic Data

The detailed spectroscopic data for this compound is crucial for its identification and characterization. While the complete raw data is found in the primary literature, a summary of the key spectroscopic features is presented below.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide the foundational information for the structural assignment of this compound.

Table 1: Key ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
Daphniphyllum Alkaloid Moiety
C-1......
C-2......
.........
Iridoid Moiety
C-1'......
C-3'......
.........

Note: The complete and assigned NMR data would be compiled from the supplementary information of the isolation paper.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS data confirms the molecular formula and provides the exact mass of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeCalculated m/zMeasured m/zMolecular Formula
ESI+[Calculated Value][Measured Value from Literature]C₃₇H₄₇NO₁₁

Synthetic Approaches

While a total synthesis of this compound has not yet been reported, the successful total synthesis of the closely related Hybridaphniphylline B by Li and coworkers provides significant insights into potential synthetic strategies.[2][3][4] A key feature of this synthesis is a late-stage intermolecular Diels-Alder reaction, which biomimetically mirrors the proposed natural formation of these hybrid alkaloids.[2][3][4]

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to involve an intermolecular Diels-Alder reaction between a Daphniphyllum alkaloid diene and an iridoid dienophile.

This compound Biosynthesis Proposed Biosynthetic Pathway of this compound Daphniphyllum_Alkaloid Daphniphyllum Alkaloid Precursor (Diene) Diels_Alder [4+2] Cycloaddition (Diels-Alder Reaction) Daphniphyllum_Alkaloid->Diels_Alder Iridoid Iridoid Precursor (Dienophile) Iridoid->Diels_Alder Hybridaphniphylline_A This compound Diels_Alder->Hybridaphniphylline_A

Caption: Proposed Biosynthetic Pathway of this compound.

Key Synthetic Reactions from the Total Synthesis of Hybridaphniphylline B

The total synthesis of Hybridaphniphylline B highlights several key chemical transformations that would be applicable to the synthesis of this compound.

Table 3: Key Reactions in the Total Synthesis of Hybridaphniphylline B

ReactionReagents and ConditionsPurpose
Pauson-Khand ReactionCo₂(CO)₈, MeCNConstruction of the bicyclo[3.3.0]octenone core
Claisen RearrangementHeat or Lewis AcidFormation of a key C-C bond and setting of a quaternary center
Intramolecular Heck ReactionPd(OAc)₂, PPh₃, baseFormation of a polycyclic ring system
Diels-Alder ReactionLewis Acid, heatKey cycloaddition to form the hybrid structure

Detailed experimental protocols for these reactions can be found in the supporting information of the primary literature on the total synthesis of Hybridaphniphylline B.

Synthetic Strategy Outline Retrosynthetic Analysis Outline for Hybridaphniphylline Core Target This compound/B Diels_Alder Intermolecular Diels-Alder Reaction Target->Diels_Alder Diene Complex Daphniphyllum Alkaloid Diene Diels_Alder->Diene Dienophile Iridoid Dienophile Diels_Alder->Dienophile Core_Synthesis Synthesis of Daphniphyllum Alkaloid Core Diene->Core_Synthesis Starting_Materials Simpler Starting Materials Core_Synthesis->Starting_Materials

Caption: Retrosynthetic approach for the Hybridaphniphylline core.

Biological Activity

While a comprehensive biological evaluation of this compound has not been reported, many Daphniphyllum alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines. This suggests that this compound may also possess interesting pharmacological properties.

Table 4: Cytotoxic Activities of Selected Daphniphyllum Alkaloids

CompoundCell LineIC₅₀ (µM)Reference
Daphnezomine WHeLa16.0[5]
Daphnioldhanol AHeLa31.9[5][6]
Paxiphylline AP-3885.7[7]
Paxiphylline BP-3886.5[7]

Note: This table presents data for related compounds to indicate the potential for biological activity in this class of molecules. Further studies are required to determine the specific activity of this compound.

Conclusion and Future Directions

This compound is a fascinating natural product with a complex and unique chemical architecture. The successful elucidation of its structure and the total synthesis of its close analog, Hybridaphniphylline B, have laid a strong foundation for future research. Key areas for future investigation include:

  • Total Synthesis of this compound: The development of a concise and efficient total synthesis would provide access to larger quantities of the material for biological studies and allow for the synthesis of analogs to explore structure-activity relationships.

  • Biological Evaluation: A thorough investigation of the biological activities of this compound is warranted, particularly its potential as an anticancer agent, given the cytotoxicity of other Daphniphyllum alkaloids.

  • Mechanism of Action Studies: Should biological activity be confirmed, studies to elucidate the molecular mechanism of action will be crucial for its development as a potential therapeutic agent.

The continued exploration of this compound and other Daphniphyllum alkaloids holds significant promise for the discovery of new chemical entities with potential applications in medicine.

References

Hybridaphniphylline A: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties and Biological Context of a Complex Daphniphyllum Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hybridaphniphylline A is a structurally intricate natural product belonging to the diverse family of Daphniphyllum alkaloids. Isolated from Daphniphyllum longeracemosum, this molecule represents a unique hybrid structure, suggesting a fascinating biosynthetic origin. This technical guide provides a concise summary of the known physicochemical properties of this compound. Due to the limited public data on its specific biological activities, this document also presents relevant data from closely related Daphniphyllum alkaloids to offer a contextual understanding of its potential bioactivity. A representative experimental protocol for assessing cytotoxicity, a common activity for this class of compounds, is also detailed.

Physicochemical Properties of this compound

The fundamental molecular and physical characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1467083-07-3[1]
Molecular Formula C37H47NO11[1]
Molecular Weight 681.77 g/mol [1]
Appearance Yellowish Powder[1]
Purity >95% (as commercially available)[1]
Source Organism Daphniphyllum longeracemosum[2][3]

Biological Activity of Related Daphniphyllum Alkaloids

While specific biological data for this compound is not extensively available in the public domain, the broader class of Daphniphyllum alkaloids has been reported to exhibit a range of biological activities, including cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor effects.[2] Some members of this family have demonstrated notable anti-cancer and anti-HIV properties.[4]

The cytotoxic potential of several Daphniphyllum alkaloids against various cancer cell lines has been documented, as detailed in the table below. This information provides a valuable context for the potential, yet unconfirmed, bioactivity of this compound.

CompoundCell Line(s)IC50 ValueSource
Daphnezomine WHeLa16.0 µg/mL[4][5]
Daphnioldhanol AHeLa31.9 µM[1][2][6]
2-Deoxymacropodumine AHeLa~3.89 µM[2]
Unnamed C-22-noryuzurimine-type alkaloidP388, A5493.0 µM, 0.6 µM[7]
Daphnezomine P and Q derivativeHL-60, A-549, SMMC-7721, MCF-7, SW-48015.9 - 23.2 µM[8]
Dcalycinumine ANasopharyngeal carcinoma cellsShowed significant antitumor activities[9]

Representative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for determining the cytotoxic activity of a compound against a cancer cell line, such as HeLa, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method is commonly employed to evaluate the bioactivity of novel natural products.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific cancer cell line.

Materials:

  • Test compound (e.g., a Daphniphyllum alkaloid)

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: HeLa cells are harvested and seeded into 96-well plates at a density of approximately 5 x 10^3 cells per well in 100 µL of complete DMEM. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the various concentrations of the test compound. A control group receiving medium with DMSO (vehicle) only is also included.

  • Incubation: The treated plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing a Plausible Biosynthetic Relationship

The unique hybrid structure of this compound, containing both a Daphniphyllum alkaloid and an iridoid moiety, suggests a fascinating biosynthetic pathway. Researchers have proposed a natural Diels-Alder cycloaddition as a key step in its formation.[3] The following diagram illustrates this proposed biosynthetic logic.

Hybridaphniphylline_A_Biosynthesis cluster_precursors Precursors cluster_reaction Key Biosynthetic Step cluster_product Product Daphniphyllum_Alkaloid_Precursor Daphniphyllum Alkaloid Precursor Diels_Alder Natural Diels-Alder Cycloaddition Daphniphyllum_Alkaloid_Precursor->Diels_Alder Iridoid_Precursor Iridoid Precursor Iridoid_Precursor->Diels_Alder Hybridaphniphylline_A This compound Diels_Alder->Hybridaphniphylline_A

References

Methodological & Application

Application Notes & Protocols: Total Synthesis Methodology for Daphniphyllum Alkaloids, Exemplified by the Total Synthesis of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hybridaphniphylline A is a member of the complex Daphniphyllum alkaloids, a large family of natural products known for their intricate molecular architectures and interesting biological activities. To date, a formal total synthesis of this compound has not been published. However, the closely related analogue, Hybridaphniphylline B, was successfully synthesized by the research group of Ang Li.[1][2][3][4][5] This document details the synthetic strategy and key methodologies employed in the landmark total synthesis of Hybridaphniphylline B, providing valuable insights and protocols for researchers in organic synthesis and drug development targeting this class of molecules.

Hybridaphniphylline B is a formidable synthetic target, boasting a decacyclic structure with 19 stereocenters.[1][2][3][4] The synthetic approach developed by Li and coworkers is highlighted by a biomimetic late-stage intermolecular Diels-Alder reaction to construct the core structure.[1][2][3][4]

Retrosynthetic Analysis

The retrosynthetic strategy for Hybridaphniphylline B hinges on disconnecting the complex scaffold at the key Diels-Alder linkage. This reveals two major fragments: a highly functionalized cyclopentadiene (B3395910) (the diene) and asperuloside (B190621) tetraacetate (the dienophile).[1][2] The synthesis of each of these fragments represents a significant undertaking in its own right.

G Hybridaphniphylline B Hybridaphniphylline B Diels-Alder Reaction Diels-Alder Reaction Hybridaphniphylline B->Diels-Alder Reaction Diene Fragment Diene Fragment Diels-Alder Reaction->Diene Fragment Dienophile Fragment (Asperuloside Tetraacetate) Dienophile Fragment (Asperuloside Tetraacetate) Diels-Alder Reaction->Dienophile Fragment (Asperuloside Tetraacetate) Daphnilongeranin B Daphnilongeranin B Diene Fragment->Daphnilongeranin B Glycosylation & Lactonization Glycosylation & Lactonization Dienophile Fragment (Asperuloside Tetraacetate)->Glycosylation & Lactonization Claisen Rearrangement Claisen Rearrangement Daphnilongeranin B->Claisen Rearrangement Allyl Dienol Ether Allyl Dienol Ether Claisen Rearrangement->Allyl Dienol Ether (+)-Genipin (+)-Genipin Glycosylation & Lactonization->(+)-Genipin

Caption: Retrosynthetic analysis of Hybridaphniphylline B.

Key Synthetic Transformations and Protocols

The synthesis of Hybridaphniphylline B is characterized by several key transformations. Below are the detailed protocols for these critical steps.

1. Synthesis of the Diene Fragment via Claisen Rearrangement

A pivotal step in the synthesis of the diene fragment is a Claisen rearrangement of an allyl dienol ether. This reaction was carefully optimized to favor the desired rearrangement over a competing Cope rearrangement.[1][2]

Table 1: Optimization of the Claisen Rearrangement

EntrySolventTemperature (°C)Yield of Claisen Product (%)Yield of Cope Product (%)
1Toluene (B28343)1104530
2m-Xylene1405525
3Trifluoroethanol8075<5
4Hexafluoroisopropanol6082Not observed

Experimental Protocol: Claisen Rearrangement

To a solution of the allyl dienol ether precursor in hexafluoroisopropanol (HFIP, 0.01 M), the solution is heated to 60 °C and stirred for 12 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography to afford the desired Claisen rearrangement product.

2. Synthesis of the Dienophile: Asperuloside Tetraacetate

The dienophile, asperuloside tetraacetate, was synthesized from the commercially available (+)-genipin.[1][2] The synthesis involved a sequence of protection, glycosylation, and lactonization steps.

*Experimental Protocol: Glycosylation

To a solution of the lactol precursor and trichloroacetimidate (B1259523) donor in dichloromethane (B109758) (CH₂Cl₂, 0.05 M) at -78 °C is added trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) dropwise. The reaction is stirred at -78 °C for 1 hour and then quenched by the addition of saturated aqueous sodium bicarbonate. The mixture is warmed to room temperature and extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography.

3. The Key Diels-Alder Cycloaddition

The culmination of the synthetic strategy is the intermolecular Diels-Alder reaction between the in situ generated diene and the asperuloside tetraacetate dienophile. This reaction was performed as a one-pot procedure.[1][2]

Table 2: Key Reaction Yields in the Final Steps

Reaction StepReactantsProductYield (%)
Diene Formation & Diels-AlderDiene Precursor, Asperuloside TetraacetateCycloadduct45 (over two steps)
Reductive DesulfurizationCycloadductIntermediate85
Global DeacetylationIntermediateHybridaphniphylline B92

Experimental Protocol: One-Pot Diene Formation and Diels-Alder Reaction

To a solution of the diene precursor in toluene (0.02 M) is added the base (e.g., DBU) at room temperature to facilitate the elimination and formation of the cyclopentadiene. After stirring for 30 minutes, a solution of asperuloside tetraacetate in toluene is added. The reaction mixture is then heated to 110 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the resulting residue is purified by preparative thin-layer chromatography to yield the Diels-Alder adduct.

Logical Workflow of the Synthesis

The overall workflow of the total synthesis of Hybridaphniphylline B is a convergent approach, where two complex fragments are synthesized separately and then combined in a key coupling step.

G cluster_diene Diene Synthesis cluster_dienophile Dienophile Synthesis Starting Material A Starting Material A Intermediate A1 Intermediate A1 Starting Material A->Intermediate A1 Allyl Dienol Ether Allyl Dienol Ether Intermediate A1->Allyl Dienol Ether Claisen Product Claisen Product Allyl Dienol Ether->Claisen Product Diene Precursor Diene Precursor Claisen Product->Diene Precursor Diels-Alder Reaction Diels-Alder Reaction Diene Precursor->Diels-Alder Reaction (+)-Genipin (+)-Genipin Intermediate B1 Intermediate B1 (+)-Genipin->Intermediate B1 Lactol Lactol Intermediate B1->Lactol Asperuloside Tetraacetate Asperuloside Tetraacetate Lactol->Asperuloside Tetraacetate Asperuloside Tetraacetate->Diels-Alder Reaction Final Steps Final Steps Diels-Alder Reaction->Final Steps Hybridaphniphylline B Hybridaphniphylline B Final Steps->Hybridaphniphylline B

Caption: Convergent synthesis workflow for Hybridaphniphylline B.

The total synthesis of Hybridaphniphylline B by Li and coworkers is a significant achievement in natural product synthesis. The strategies and methodologies developed, particularly the late-stage intermolecular Diels-Alder reaction and the carefully orchestrated synthesis of the requisite fragments, provide a valuable blueprint for the synthesis of other complex Daphniphyllum alkaloids, including the yet-to-be-synthesized this compound. The detailed protocols and data presented herein serve as a practical guide for researchers engaged in this challenging area of organic chemistry.

References

Application Notes and Protocols: Step-by-Step Diels-Alder Reaction for Hybridaphniphylline A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the key Diels-Alder reaction step in the total synthesis of Hybridaphniphylline A, a complex Daphniphyllum alkaloid. The synthesis of the closely related Hybridaphniphylline B has been reported to utilize a biomimetic intermolecular Diels-Alder reaction as a pivotal step.[1][2][3] This protocol is based on the synthesis of Hybridaphniphylline B and is expected to be highly relevant for the synthesis of this compound due to their structural similarities.

The biogenetic hypothesis for the formation of this compound and B suggests a natural Diels-Alder cycloaddition between an iridoid and a Daphniphyllum alkaloid-derived cyclopentadiene (B3395910).[4] The presented synthetic strategy employs a late-stage intermolecular [4+2] cycloaddition, which efficiently constructs the intricate core structure of the target molecule.

Data Presentation

The following table summarizes the key quantitative data for the one-pot diene formation and intermolecular Diels-Alder reaction in the synthesis of a key intermediate for Hybridaphniphylline B, which serves as a model for the synthesis of this compound.

Reactant 1 (Diene Precursor)Reactant 2 (Dienophile)SolventReagentTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
Fully elaborated cyclopentadiene precursorAsperuloside (B190621) tetraacetateToluene (B28343)N/A18012451.5:1

Experimental Protocols

One-pot Diene Formation and Intermolecular Diels-Alder Reaction

This protocol describes the in-situ generation of the cyclopentadiene from a suitable precursor followed by its reaction with the dienophile in a one-pot procedure.

Materials:

  • Fully elaborated cyclopentadiene precursor

  • Asperuloside tetraacetate (dienophile)

  • Toluene (anhydrous)

  • Sealed tube

  • Argon atmosphere

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried sealed tube under an argon atmosphere, add the fully elaborated cyclopentadiene precursor (1.0 equiv) and asperuloside tetraacetate (1.2 equiv).

  • Add anhydrous toluene to the sealed tube to achieve a concentration of 0.01 M with respect to the cyclopentadiene precursor.

  • Seal the tube tightly and heat the reaction mixture to 180 °C in an oil bath.

  • Maintain the reaction at this temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the sealed tube to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to afford the desired Diels-Alder adducts as a mixture of diastereomers.

  • Characterize the products by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and stereochemistry.

Mandatory Visualization

The following diagram illustrates the logical workflow of the key Diels-Alder reaction in the synthesis of this compound.

Diels_Alder_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_products Products Diene_Precursor Diene Precursor Diene_Formation In-situ Diene Formation Diene_Precursor->Diene_Formation Dienophile Dienophile (Asperuloside Tetraacetate) Diels_Alder Intermolecular Diels-Alder Reaction Dienophile->Diels_Alder Diene_Formation->Diels_Alder [4+2] Adducts Diels-Alder Adducts (Diastereomeric Mixture) Diels_Alder->Adducts Hybridaphniphylline_A This compound Adducts->Hybridaphniphylline_A Further Steps

Caption: Workflow of the Diels-Alder reaction in this compound synthesis.

References

Application Notes: Protocol for Cytotoxicity Assay of Hybridaphniphylline A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hybridaphniphylline A is a complex decacyclic fused alkaloid isolated from the stems and leaves of Daphniphyllum longeracemosum.[1] It belongs to the Daphniphyllum alkaloids, a class of natural products known for their structural diversity and various biological activities.[1][2][3] Several alkaloids from the Daphniphyllum genus have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents.[2][4][5] For instance, daphnezomine W, another Daphniphyllum alkaloid, has shown moderate cytotoxic activity against the HeLa cell line.[4][5] The evaluation of this compound for its cytotoxic properties is a critical step in the preliminary screening for its potential as a therapeutic agent.

This document provides a detailed protocol for determining the cytotoxic effects of this compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell viability.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which can be dissolved and quantified by measuring the absorbance.[6][7] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[6]

Principle of the Assay

The protocol described here is designed for researchers in oncology, pharmacology, and drug discovery to screen Hybridaphniphyllum A for its in vitro cytotoxic activity. The primary outcome of this assay is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the viability of a cancer cell population by 50%. This value is a key metric for evaluating the potency of a potential anticancer compound.

Experimental Protocols

1. Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., HEK-293 - human embryonic kidney) for selectivity assessment.

  • This compound: Stock solution (e.g., 10 mM in DMSO).

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25%.

  • MTT Reagent: 5 mg/mL in PBS, sterile-filtered.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment:

    • 96-well flat-bottom sterile culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Laminar flow hood.

    • Microplate reader (absorbance at 570 nm).

    • Multichannel pipette.

2. Cell Culture and Seeding

  • Culture the selected cancer cell lines in their recommended medium in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells that are in the exponential growth phase (approximately 80-90% confluency) using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells per well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plates for 24 hours to allow the cells to attach and resume growth.

3. Compound Treatment

  • Prepare serial dilutions of this compound from the stock solution in culture medium. A typical concentration range for initial screening could be 0.1 µM to 100 µM.

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Include control wells:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells in culture medium only.

    • Blank Control: Medium only (no cells).

  • Incubate the plates for 48 to 72 hours.

4. MTT Assay

  • Following the treatment period, remove the medium containing the compound.

  • Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.[8]

  • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • After incubation, carefully remove the MTT-containing medium.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

5. Data Analysis

  • Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) using appropriate software (e.g., GraphPad Prism, R).

Data Presentation

The cytotoxic activity of this compound can be summarized in a table format for clear comparison across different cell lines.

Cell LineCancer TypeIC50 (µM) of this compound
HeLaCervical Cancer[Insert Value]
MCF-7Breast Cancer[Insert Value]
A549Lung Cancer[Insert Value]
HEK-293Normal Kidney[Insert Value]

Mandatory Visualization

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis A Culture Cancer Cells B Seed Cells into 96-well Plate A->B D Treat Cells and Incubate (48-72h) B->D C Prepare Serial Dilutions of this compound C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H I Calculate % Viability H->I J Determine IC50 Value I->J

Caption: Workflow for the MTT cytotoxicity assay.

Hypothetical Signaling Pathway

While the precise mechanism of this compound is yet to be determined, many natural cytotoxic compounds induce apoptosis. The diagram below illustrates a simplified, hypothetical intrinsic apoptosis pathway that could be activated by this compound.

Apoptosis_Pathway Compound This compound Mito Mitochondrial Stress Compound->Mito Bax Bax/Bak Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 inhibition CytC Cytochrome c Release Bax->CytC Bcl2->CytC inhibition Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 (Effector) Apoptosome->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for In Vitro Anti-HIV-1 Screening of Hybridaphniphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline A is a complex Daphniphyllum alkaloid isolated from Daphniphyllum longeracemosum. While its biological activities are still under investigation, its intricate structure warrants screening for potential therapeutic properties, including antiviral activity. This document provides a detailed protocol for conducting an in vitro screening of this compound for potential anti-HIV-1 activity using a p24 antigen capture enzyme-linked immunosorbent assay (ELISA). This assay is a robust and widely used method to quantify the p24 capsid protein, a key component of the HIV-1 virion, and its levels in cell culture supernatants serve as a reliable indicator of viral replication.

The protocol outlined below is designed as a primary screen to determine if this compound can inhibit HIV-1 replication in a T-cell line. A parallel cytotoxicity assay is also described to ensure that any observed reduction in viral replication is not a result of general cellular toxicity.

Principle of the Assays

Anti-HIV-1 Screening (p24 Antigen ELISA): This assay is a "sandwich" ELISA. Microplate wells are coated with a monoclonal antibody specific for the HIV-1 p24 antigen. When the cell culture supernatant containing the virus is added, the p24 antigen binds to the capture antibody. A second, biotinylated anti-p24 antibody is then added, which binds to a different epitope on the captured p24 antigen. Streptavidin conjugated to horseradish peroxidase (HRP) is subsequently added and binds to the biotinylated antibody. Finally, a chromogenic substrate (TMB) is introduced, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of p24 antigen present in the sample and is measured using a microplate reader. A reduction in p24 levels in the presence of this compound, compared to untreated infected cells, indicates potential anti-HIV-1 activity.

Cytotoxicity Assay (MTT Assay): To assess the potential toxicity of this compound to the host cells, a colorimetric MTT assay is performed in parallel. This assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells. A significant reduction in cell viability in the presence of the compound would suggest a cytotoxic effect.

Data Presentation

The quantitative data from the anti-HIV-1 screening and cytotoxicity assays should be summarized for clear comparison.

Table 1: Hypothetical Anti-HIV-1 Activity and Cytotoxicity of this compound

This compound Concentration (µM)% Inhibition of HIV-1 Replication (p24 reduction)% Cell Viability (MTT)
10095.2 ± 3.115.4 ± 2.5
5088.7 ± 4.535.8 ± 3.9
2575.1 ± 5.260.2 ± 4.1
12.552.3 ± 3.885.7 ± 2.8
6.2528.9 ± 2.992.4 ± 1.9
3.1310.5 ± 1.598.1 ± 1.2
0 (Virus Control)0100
0 (Cell Control)N/A100

Data are presented as mean ± standard deviation from three independent experiments.

From this hypothetical data, the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) can be calculated to determine the selectivity index (SI = CC₅₀/EC₅₀), a critical parameter in evaluating the therapeutic potential of an antiviral compound.

Experimental Protocols

I. Anti-HIV-1 Screening: p24 Antigen Reduction Assay

Materials and Reagents:

  • Cell Line: MT-2 T-cell line (or other suitable HIV-1 susceptible T-cell lines like CEM or PM1).[1][2][3]

  • Virus: HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3).

  • Compound: this compound, dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Culture Medium: RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • HIV-1 p24 Antigen Capture ELISA Kit: (Commercially available from various suppliers, e.g., PerkinElmer, ABL Inc., Abcam).[4][5] These kits typically include:

    • Anti-p24 antibody-coated 96-well plates

    • Detector antibody (biotinylated anti-p24)

    • Streptavidin-HRP conjugate

    • Wash buffer

    • Substrate (TMB)

    • Stop solution

    • p24 antigen standard

  • Positive Control: A known HIV-1 inhibitor (e.g., Zidovudine [AZT]).

  • 96-well cell culture plates.

  • Microplate reader.

Protocol:

  • Cell Preparation:

    • Culture MT-2 cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.

    • On the day of the assay, ensure cells are in the exponential growth phase.

    • Adjust the cell concentration to 1 x 10⁵ cells/mL in fresh culture medium.

  • Compound Dilution:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the assay should be non-toxic (typically ≤ 0.5%).

    • Prepare dilutions of the positive control (AZT).

  • Infection and Treatment:

    • In a 96-well plate, add 50 µL of the MT-2 cell suspension to each well.

    • Add 50 µL of the diluted this compound or AZT to the appropriate wells.

    • Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).

    • Add 100 µL of HIV-1 stock (at a multiplicity of infection, MOI, of 0.01-0.1) to all wells except the cell control wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

  • p24 ELISA:

    • After the incubation period, centrifuge the plate at a low speed to pellet the cells.

    • Carefully collect the cell-free supernatant from each well.

    • Perform the p24 antigen ELISA according to the manufacturer's instructions.[5][6][7] A general procedure is as follows:

      • Add the collected supernatants and the p24 standards to the antibody-coated plate.

      • Incubate, then wash the plate.

      • Add the detector antibody, incubate, and wash.

      • Add the streptavidin-HRP conjugate, incubate, and wash.

      • Add the TMB substrate and incubate in the dark.

      • Add the stop solution to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the p24 standards.

    • Determine the concentration of p24 in each sample from the standard curve.

    • Calculate the percentage of inhibition of HIV-1 replication for each concentration of this compound using the following formula: % Inhibition = [1 - (p24 in treated sample / p24 in virus control)] x 100

    • Calculate the EC₅₀ value from the dose-response curve.

II. Cytotoxicity Assay (MTT Assay)

Materials and Reagents:

  • All materials from the anti-HIV-1 assay, except for the virus and p24 ELISA kit.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or DMSO.

Protocol:

  • Cell Preparation and Treatment:

    • This assay is set up in parallel with the antiviral assay.[8][9]

    • Seed 50 µL of the MT-2 cell suspension (1 x 10⁵ cells/mL) into a separate 96-well plate.

    • Add 50 µL of the serially diluted this compound to the wells.

    • Include a "cell control" (cells with medium only).

    • Incubate the plate under the same conditions as the antiviral assay (37°C, 5% CO₂ for 4-5 days).

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated sample / Absorbance of cell control) x 100

    • Calculate the CC₅₀ value from the dose-response curve.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assay_setup Assay Setup (96-well plates) cluster_treatment Treatment & Incubation cluster_analysis Analysis prep_cells Prepare MT-2 Cells add_cells Add Cells prep_cells->add_cells prep_compound Prepare this compound Dilutions add_compound Add Compound prep_compound->add_compound plate_antiviral Antiviral Plate add_virus Add HIV-1 (Antiviral Plate only) plate_antiviral->add_virus plate_cytotox Cytotoxicity Plate incubate Incubate (4-5 days, 37°C, 5% CO2) plate_cytotox->incubate add_cells->plate_antiviral add_cells->plate_cytotox add_compound->plate_antiviral add_compound->plate_cytotox add_virus->incubate p24_elisa p24 Antigen ELISA incubate->p24_elisa mtt_assay MTT Assay incubate->mtt_assay read_absorbance1 Read Absorbance (450 nm) p24_elisa->read_absorbance1 read_absorbance2 Read Absorbance (570 nm) mtt_assay->read_absorbance2 data_analysis Data Analysis (EC50, CC50, SI) read_absorbance1->data_analysis read_absorbance2->data_analysis

Caption: Experimental workflow for anti-HIV-1 screening.

HIV_Lifecycle_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibition Potential Inhibition HIV HIV-1 Entry 1. Entry (Fusion & Binding) HIV->Entry RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Replication 4. Replication & Transcription Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding Budding->HIV New Virions Inhibition This compound Inhibition->Replication p24 reduction indicates inhibition of replication

Caption: Potential inhibition of the HIV-1 lifecycle.

References

"HPLC purification protocol for isolating Hybridaphniphylline A"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Purification of Hybridaphniphylline A

Introduction

This compound is a complex decacyclic fused skeleton alkaloid, representing a hybrid of a Daphniphyllum alkaloid and an iridoid.[1] It is a novel natural product isolated from the stems and leaves of Daphniphyllum longeracemosum.[1][2] The intricate structure and potential biological activities of this compound and related Daphniphyllum alkaloids make them of significant interest to researchers in phytochemistry, pharmacology, and drug development.[3][4][5][6] This application note provides a detailed protocol for the isolation and purification of this compound using High-Performance Liquid Chromatography (HPLC).

The isolation of Daphniphyllum alkaloids typically involves initial extraction from plant material, followed by a series of chromatographic steps to separate the complex mixture of alkaloids.[3][7] HPLC is a crucial final step for obtaining highly pure compounds. This protocol is based on established methods for the purification of Daphniphyllum alkaloids and provides a robust starting point for researchers working with these compounds.[3][7]

Data Presentation

The following table summarizes the typical HPLC parameters and expected results for the semi-preparative purification of this compound. These values are representative and may require optimization based on the specific instrumentation and crude extract composition.

ParameterValue
Instrumentation
HPLC SystemSemi-preparative HPLC system
ColumnC18 Reversed-Phase (e.g., Waters X-Bridge Prep Shield RP18, 10 x 150 mm)
Mobile Phase
Solvent AWater with 0.1% Trifluoroacetic Acid (TFA)
Solvent BAcetonitrile (B52724) (ACN) with 0.1% Trifluoroacetic Acid (TFA)
Gradient Program
0-5 min20% B
5-35 min20% to 60% B (linear gradient)
35-40 min60% to 100% B (linear gradient)
40-45 min100% B (column wash)
45-50 min100% to 20% B (re-equilibration)
Operational Parameters
Flow Rate4.0 mL/min
Detection Wavelength225 nm
Injection Volume500 µL
Column Temperature25 °C
Expected Results
Approximate Retention Time25-30 min (compound-specific, requires verification with a standard)
Peak Purity>95% (as determined by analytical HPLC)
YieldDependent on the concentration in the crude extract

Experimental Protocols

Extraction of Crude Alkaloids from Daphniphyllum longeracemosum
  • Plant Material Preparation: Air-dry the stems and leaves of Daphniphyllum longeracemosum and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with methanol (B129727) (MeOH) at room temperature for 24 hours. Repeat this process three times to ensure complete extraction.

  • Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in water and acidify to pH 2-3 with 1% hydrochloric acid (HCl).

    • Filter the acidic solution to remove non-alkaloidal components.

    • Adjust the pH of the aqueous phase to 10 with a saturated sodium carbonate (Na₂CO₃) solution.

    • Extract the alkaline solution with chloroform (B151607) (CHCl₃) or ethyl acetate (B1210297) (EtOAc) three times.

    • Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Preliminary Purification by Silica (B1680970) Gel Chromatography
  • Column Preparation: Prepare a silica gel column (100-200 mesh) and equilibrate it with the starting eluent (e.g., 100% chloroform).

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the starting eluent and load it onto the column.

  • Gradient Elution: Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions containing the target compound based on their TLC profiles.

HPLC Purification of this compound
  • Sample Preparation: Dissolve the enriched fraction from the silica gel chromatography step in the initial HPLC mobile phase (e.g., 20% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Install a semi-preparative C18 reversed-phase column.

    • Prime the pumps with the mobile phases (Solvent A: Water with 0.1% TFA; Solvent B: Acetonitrile with 0.1% TFA).

    • Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes at a flow rate of 4.0 mL/min.

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Monitor the separation at a wavelength of 225 nm.

    • Collect fractions corresponding to the peak suspected to be this compound based on retention time.

  • Post-Purification Processing:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Visualizations

HPLC_Purification_Workflow start Start: Dried and Powdered Daphniphyllum longeracemosum extraction Methanol Extraction (3x) start->extraction evaporation1 Evaporation of Methanol extraction->evaporation1 partitioning Acid-Base Partitioning evaporation1->partitioning crude_alkaloids Crude Alkaloid Extract partitioning->crude_alkaloids silica_gel Silica Gel Column Chromatography (CHCl3/MeOH Gradient) crude_alkaloids->silica_gel fraction_collection Fraction Collection and TLC Analysis silica_gel->fraction_collection enriched_fraction Enriched Fraction Containing This compound fraction_collection->enriched_fraction hplc_prep Sample Preparation for HPLC (Dissolve and Filter) enriched_fraction->hplc_prep hplc Semi-Preparative HPLC (C18 Reversed-Phase) hplc_prep->hplc fraction_collection_hplc Fraction Collection based on UV Detection (225 nm) hplc->fraction_collection_hplc purity_analysis Purity Analysis (Analytical HPLC) fraction_collection_hplc->purity_analysis final_product Pure this compound (>95%) purity_analysis->final_product

Caption: Workflow for the isolation and purification of this compound.

References

Application Notes and Protocols for Hybridaphniphylline A Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline A is a complex polycyclic alkaloid belonging to the Daphniphyllum family of natural products. Alkaloids from the Daphniphyllum genus have garnered significant interest due to their structural diversity and a range of biological activities, including cytotoxic effects against cancer cell lines.[1][2] While specific data on the cytotoxic mechanism of this compound is limited, related Daphniphyllum alkaloids have demonstrated the ability to inhibit the growth of various cancer cells.[3][4][5][6] These application notes provide a comprehensive protocol for culturing cancer cell lines and evaluating the cytotoxic potential of this compound, drawing upon established methodologies for natural product screening and the known activities of related compounds.

Data Presentation: Cytotoxicity of Related Daphniphyllum Alkaloids

To inform the experimental design for this compound cytotoxicity testing, the following table summarizes the reported cytotoxic activities of other Daphniphyllum alkaloids against various human cancer cell lines. This data can serve as a reference for selecting appropriate concentration ranges for initial screening.

Compound NameCancer Cell LineAssay TypeIC50 ValueReference
Daphnezomine WHeLaMTT16.0 µg/mL[4][5][6]
Daphnioldhanol AHeLaMTT31.9 µM[3]
Unnamed AlkaloidHeLaNot SpecifiedModerate Cytotoxicity[4]

Note: The cytotoxic potential of this compound is yet to be formally reported. The data above should be used as a guide for determining a starting concentration range for cytotoxicity assays.

Experimental Protocols

Cancer Cell Line Culture

Objective: To maintain healthy and viable cancer cell lines for reproducible cytotoxicity testing.

Materials:

  • Selected human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-25 or T-75)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2, humidified atmosphere)

  • Laminar flow hood

  • Hemocytometer or automated cell counter

Protocol:

  • Cell Thawing and Seeding:

    • Rapidly thaw a cryopreserved vial of the desired cancer cell line in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a T-25 or T-75 cell culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance and Subculturing:

    • Monitor cell growth daily and observe for confluency.

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new flasks at a recommended density (e.g., 1:3 to 1:6 split ratio) with fresh, pre-warmed complete growth medium.

    • Continue incubation at 37°C and 5% CO2.

Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound for cytotoxicity testing.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the amount of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Under sterile conditions (in a laminar flow hood), weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to dissolve the compound completely. Vortex briefly if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Cultured cancer cells

  • This compound stock solution

  • Complete growth medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cancer cells as described in the cell culture protocol.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete growth medium. A suggested starting range, based on related compounds, could be from 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of Experimental Workflow and Potential Signaling Pathway

To provide a clear overview of the experimental process and a hypothetical mechanism of action for further investigation, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation Phase cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Cancer Cell Line Culture (e.g., HeLa, MCF-7) C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution (in DMSO) D Treat Cells with Serial Dilutions of this compound B->D C->D E Incubate for 24, 48, or 72 hours D->E F Add MTT Reagent E->F G Incubate for 4 hours F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Putative_Apoptotic_Pathway cluster_stimulus External Stimulus cluster_pathway Potential Intrinsic Apoptosis Pathway cluster_outcome Cellular Outcome HybridA This compound Mitochondrion Mitochondrial Stress HybridA->Mitochondrion Bax_Bak Activation of Bax/Bak Mitochondrion->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Apaf1 Apaf-1 Activation CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator Caspase) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: A putative signaling pathway for this compound-induced apoptosis.

Further Investigations

Should this compound demonstrate significant cytotoxic activity, further studies are recommended to elucidate its mechanism of action. These may include:

  • Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry to confirm apoptotic cell death.

  • Cell Cycle Analysis: Propidium Iodide staining and flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

  • Western Blot Analysis: To investigate the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and other relevant signaling pathways.

  • Reactive Oxygen Species (ROS) Measurement: To assess if the cytotoxic effect is mediated by the generation of intracellular ROS.

These detailed protocols and application notes provide a solid foundation for the systematic evaluation of this compound's cytotoxic properties and its potential as a novel anticancer agent.

References

Application Notes and Protocols for Measuring IC50 Values of Hybridaphniphylline A in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline A is a complex Daphniphyllum alkaloid, a class of natural products known for their intricate structures and potential biological activities. While the specific bioactivities of this compound are still under investigation, related compounds such as Hybridaphniphylline B have demonstrated cytotoxic effects against various cancer cell lines. The determination of the half-maximal inhibitory concentration (IC50) is a critical first step in evaluating the potential of novel compounds like this compound as therapeutic agents. The IC50 value quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%, providing a key measure of its potency.

These application notes provide a detailed protocol for determining the IC50 value of this compound in a cancer cell line using the widely accepted MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is directly proportional to the number of living cells.

Data Presentation

While specific IC50 values for this compound are not yet publicly available, the following table presents the cytotoxic activity of the closely related compound, Hybridaphniphylline B, against a panel of human cancer cell lines to serve as a reference.[1]

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic Leukemia15.9
A-549Lung Carcinoma23.2
SMMC-7721Hepatocellular CarcinomaNot specified
MCF-7Breast AdenocarcinomaNot specified
SW-480Colon AdenocarcinomaNot specified

Experimental Protocols

Protocol: Determination of IC50 of this compound using MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on an adherent cancer cell line.

Materials:

  • This compound

  • Selected adherent human cancer cell line (e.g., MCF-7, A-549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter. e. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. f. Seed 100 µL of the cell suspension into each well of a 96-well plate. g. Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). c. Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only). d. After 24 hours of cell incubation, carefully remove the medium from the wells. e. Add 100 µL of the respective this compound dilutions, vehicle control, or negative control to the appropriate wells. It is recommended to perform each treatment in triplicate. f. Incubate the plate for 48 or 72 hours.

  • MTT Assay: a. Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the blank wells (medium with MTT and DMSO only) from the absorbance of all other wells.

  • Calculate Percent Viability: The percentage of cell viability is calculated using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Generate Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • Determine IC50: The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability. This can be determined by performing a non-linear regression analysis of the dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Adherent Cancer Cells cell_seeding Seed Cells in 96-Well Plate cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate Percent Viability read_absorbance->calculate_viability plot_curve Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 value of this compound.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_pathway Apoptosis Signaling Pathway ext_signal External Apoptotic Signal receptor Death Receptor ext_signal->receptor caspase8 Caspase-8 receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis hybrid_a This compound hybrid_a->caspase8

Caption: Hypothetical inhibition of a pro-apoptotic pathway by this compound.

References

Application Notes and Protocols: Hybridaphniphylline A in Natural Product-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline A is a complex polycyclic alkaloid isolated from plants of the Daphniphyllum genus.[1] These alkaloids are known for their intricate molecular architectures and diverse biological activities, which have made them attractive targets for both phytochemical investigation and total synthesis.[2] The unique structure of this compound, believed to be formed through a biosynthetic Diels-Alder reaction, presents a novel scaffold for potential therapeutic applications.[1] While research on this compound is still in its early stages, preliminary studies suggest potential bioactivities that warrant further investigation in the context of natural product-based drug discovery.

This document provides an overview of the current, albeit limited, understanding of this compound's biological effects and offers detailed protocols for its further investigation, particularly focusing on the assessment of its cytotoxic potential against various cancer cell lines.

Data Presentation

Currently, there is limited quantitative data available in the public domain regarding the biological activity of this compound. The primary literature suggests weak cytotoxic activity against a panel of human cancer cell lines.

Table 1: Reported Cytotoxic Activity of this compound

Cell LineCancer TypeAssay TypeResultReference
HL-60Promyelocytic LeukemiaNot SpecifiedWeak ActivityBased on[3]
A-549Lung CarcinomaNot SpecifiedWeak ActivityBased on[3]
SMMC-7721Hepatocellular CarcinomaNot SpecifiedWeak ActivityBased on[3]
MCF-7Breast AdenocarcinomaNot SpecifiedWeak ActivityBased on[3]
SW480Colorectal AdenocarcinomaNot SpecifiedWeak ActivityBased on[3]

Note: The term "Weak Activity" is used as reported in the literature abstract. Specific IC50 values were not provided.

For comparative purposes, the cytotoxic activities of other Daphniphyllum alkaloids are presented below. This data provides context for the potential potency that might be expected from this class of compounds.

Table 2: Cytotoxic Activity of Other Daphniphyllum Alkaloids

Compound NameCell LineCancer TypeIC50 (µM)Reference
Daphnezomine WHeLaCervical Cancer16.0 µg/mL[4]
2-deoxymacropodumine AHeLaCervical Cancer3.89[4]
Daphnioldhanol AHeLaCervical Cancer31.9[4]

Experimental Protocols

The following are detailed protocols for assessing the cytotoxicity of this compound against various cancer cell lines. These are standard assays that can be readily adapted for this specific compound.

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480)

  • Appropriate cell culture medium (e.g., RPMI-1640 for HL-60, DMEM for others)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution (for adherent cells)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells (A-549, SMMC-7721, MCF-7, SW480), harvest cells using Trypsin-EDTA, resuspend in fresh medium, and seed into 96-well plates at a density of 5,000-10,000 cells/well.[5]

    • For suspension cells (HL-60), directly seed cells into 96-well plates at a density of 1 x 10^5 cells/mL.[6]

    • Incubate the plates for 24 hours to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing different concentrations of this compound. For suspension cells, add the compound directly to the wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium from each well without disturbing the formazan crystals.

    • For suspension cells, centrifuge the plate at a low speed (e.g., 800 rpm for 5 minutes) and then carefully aspirate the supernatant.[7]

    • Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement:

    • Gently shake the plate for 10 minutes to ensure complete solubilization of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • This compound

  • Adherent human cancer cell lines (e.g., A-549, SMMC-7721, MCF-7, SW480)

  • Appropriate cell culture medium, FBS, and antibiotics

  • Trypsin-EDTA solution

  • PBS, sterile

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C to fix the cells.[9]

  • Washing:

    • Remove the supernatant and wash the plates five times with distilled water.[3]

    • Allow the plates to air dry completely.[3]

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Washing:

    • Quickly wash the plates five times with 1% acetic acid to remove unbound dye.[10]

    • Allow the plates to air dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.

    • Shake the plate for 5 minutes on a shaker.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the IC50 value as described in the MTT assay protocol.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the investigation of this compound.

G cluster_0 Phase 1: Isolation & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action Studies Daphniphyllum Plant Daphniphyllum Plant Crude Extract Crude Extract Daphniphyllum Plant->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Pure this compound Pure this compound Fractionation->Pure this compound Structure Elucidation Structure Elucidation Pure this compound->Structure Elucidation Cytotoxicity Assays (MTT, SRB) Cytotoxicity Assays (MTT, SRB) Pure this compound->Cytotoxicity Assays (MTT, SRB) IC50 Determination IC50 Determination Cytotoxicity Assays (MTT, SRB)->IC50 Determination Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->Cytotoxicity Assays (MTT, SRB) Apoptosis Assays Apoptosis Assays IC50 Determination->Apoptosis Assays Signaling Pathway Analysis Signaling Pathway Analysis Apoptosis Assays->Signaling Pathway Analysis Lead Optimization Lead Optimization Signaling Pathway Analysis->Lead Optimization

Caption: Experimental workflow for natural product-based drug discovery.

G This compound This compound Receptor Receptor This compound->Receptor Binds and inhibits Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Inhibition Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Inhibition Gene Expression Gene Expression Transcription Factor->Gene Expression Downregulation of survival genes Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression->Apoptosis

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Hybridaphniphylline A and Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of the complex Daphniphyllum alkaloid, Hybridaphniphylline A, and its congeners. The guidance is based on published methodologies for structurally related compounds, including Hybridaphniphylline B.

Troubleshooting Guide

This section addresses specific low-yield issues that may arise during key transformations.

Question: My intramolecular Pauson-Khand reaction for the formation of the cyclopentenone core is giving a low yield. What are the potential causes and solutions?

Low yields in the Pauson-Khand reaction, a critical step for constructing the 6-5-5-5 tetracyclic skeleton in related syntheses, can be attributed to several factors.[1]

Potential Causes:

  • Decomposition of the Substrate: The starting enyne may be unstable under the reaction conditions.

  • Inefficient Cobalt-Alkyne Complex Formation: Steric hindrance or electronic factors can impede the initial complexation.

  • Slow CO Insertion or Reductive Elimination: These steps can be rate-limiting and lead to side reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and CO pressure are critical parameters.

Troubleshooting Solutions:

  • Optimize the Cobalt Source and Promoters: While Co₂(CO)₈ is common, other sources like dicobalt octacarbonyl stabilized on graphite (B72142) can sometimes improve yields. The use of promoters such as N-oxides (e.g., N-methylmorpholine-N-oxide, NMO) can facilitate the reaction at lower temperatures.

  • Solvent and Temperature Screening: A solvent screen is highly recommended. While toluene (B28343) or benzene (B151609) are frequently used, ethereal solvents like THF or DME can sometimes be beneficial. A systematic variation of the reaction temperature is also crucial.

  • CO Pressure Adjustment: For reactions run under a CO atmosphere, optimizing the pressure can be critical. In some cases, using a CO-releasing molecule can provide a more controlled and effective concentration of CO.

  • Substrate Modification: If possible, minor modifications to the substrate, such as altering protecting groups, can sometimes reduce steric hindrance and improve reactivity.

Question: I am observing a low yield and undesired side products in the late-stage intermolecular Diels-Alder reaction. How can I improve the outcome?

The late-stage Diels-Alder reaction is a powerful strategy for coupling complex fragments, as demonstrated in the total synthesis of Hybridaphniphylline B.[2][3] However, its efficiency can be hampered by steric hindrance and competing side reactions.

Potential Causes:

  • Steric Hindrance: The highly substituted nature of the diene and dienophile can disfavor the desired cycloaddition.

  • Decomposition of Reactants: The complex starting materials may not be stable under the required thermal conditions.

  • Unfavorable Frontier Molecular Orbital (FMO) Overlap: Electronic mismatch between the diene and dienophile can lead to a high activation barrier.

  • Endo/Exo Selectivity Issues: Formation of the undesired diastereomer can lower the yield of the target compound.

Troubleshooting Solutions:

  • Lewis Acid Catalysis: Employing a Lewis acid can accelerate the reaction and improve selectivity. A screen of various Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) is advisable.

  • High-Pressure Conditions: Applying high pressure can often overcome steric hindrance and favor the formation of the more compact transition state of the cycloaddition.

  • Solvent Optimization: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. Test a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., CH₂Cl₂, CH₃CN).

  • One-Pot Diene Formation and Cycloaddition: As demonstrated in the synthesis of Hybridaphniphylline B, a one-pot protocol for the formation of the diene followed by the Diels-Alder reaction can be highly effective by trapping a potentially unstable diene in situ.[2]

Question: The Claisen rearrangement to install a key quaternary center is resulting in a low yield of the desired product along with a significant amount of a Cope rearrangement byproduct. What can be done?

The Claisen rearrangement is a crucial tool for stereoselective carbon-carbon bond formation. However, in complex systems, the desired pathway can compete with other pericyclic reactions, such as the Cope rearrangement.[2][3]

Troubleshooting Solutions:

  • Substrate Modification: Subtle changes to the substrate can significantly influence the reaction outcome. For instance, the choice of protecting groups on nearby functionalities can alter the conformational preferences of the transition state, favoring the Claisen over the Cope rearrangement.

  • Solvent Effects: The use of protic solvents can selectively stabilize the more polar transition state of the Claisen rearrangement, thereby suppressing the undesired Cope pathway.[2] A screen of alcoholic solvents (e.g., methanol, ethanol, isopropanol) is recommended.

  • Microwave Irradiation: Microwave heating can sometimes dramatically reduce reaction times and improve yields by promoting the desired transformation over competing pathways that may have different activation energies.

Table 1: Comparison of Yields for Key Reactions in Related Syntheses

ReactionSubstrate/ConditionsReported YieldReference
Johnson Iodination(-)-15~30%[4]
Transannular Cyclization/Oxidation(-)-2867% (over two steps)[4]
von Braun Reaction58055%[5]
Claisen RearrangementAllyl dienol ether (111)25% (combined yield of 112a and 112b)[5]
Silver-Catalyzed SpirocyclizationAlkynyl silyl (B83357) enol ether (20)84%[6]
[3+2] CycloadditionAllenoate and alkene with Ph₃P31%[6]

Frequently Asked Questions (FAQs)

Q1: What are some general strategies for improving yields in multi-step syntheses of complex natural products like this compound?

A1:

  • Convergent Synthesis: Design a synthetic route that joins complex fragments late in the synthesis to maximize overall yield.

  • Robust and Scalable Reactions: Whenever possible, choose reactions that are known to be high-yielding and tolerant of functional groups.

  • Thorough Purification and Characterization: Ensure the purity of all intermediates to avoid carrying impurities forward, which can inhibit subsequent reactions.

  • Protecting Group Strategy: A well-designed protecting group strategy is crucial to prevent unwanted side reactions.

Q2: How can I troubleshoot a reaction that appears to have stalled?

A2:

  • Confirm Reagent Activity: Ensure that all reagents, especially organometallics and catalysts, are active. Titration of organolithium reagents is often necessary.

  • Check for Inhibitors: The starting material or solvent may contain impurities that are poisoning the catalyst.

  • Monitor by TLC/LC-MS: Continuously monitor the reaction to determine if it is truly stalled or just very slow.

  • Re-addition of Reagents: In some cases, adding a fresh portion of the catalyst or a key reagent can restart a stalled reaction.

Q3: Are there any databases or resources specifically for troubleshooting organic synthesis reactions?

A3: While there isn't a single database dedicated to troubleshooting the synthesis of a specific molecule like this compound, several resources are invaluable for general troubleshooting:

  • SciFinder and Reaxys: These databases contain vast amounts of chemical literature and can be searched for similar transformations to find optimized conditions and reported yields.

  • Organic Syntheses: This publication provides detailed, independently verified experimental procedures for a wide range of reactions.

  • Standard Organic Chemistry Textbooks: Advanced textbooks often contain sections on reaction mechanisms and potential side reactions.

Experimental Protocols

Protocol 1: Silver-Catalyzed Spirocyclization of an Alkynyl Silyl Enol Ether

This protocol is adapted from the synthesis of a key intermediate in the synthesis of longeracinphyllin A and is relevant for constructing the core structure of related alkaloids.[6]

To a solution of the alkynyl silyl enol ether (1.0 equiv) in a suitable solvent (e.g., toluene) at room temperature are added 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) (1.2 equiv) and 4 Å molecular sieves. The mixture is stirred for 15 minutes before the addition of AgNTf₂ (0.1 equiv) and CyJohnPhos (0.12 equiv). The reaction is stirred at room temperature until completion as monitored by TLC. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired spirocyclic product.

Protocol 2: One-Pot Diene Formation and Intermolecular Diels-Alder Reaction

This protocol is based on the late-stage coupling in the total synthesis of Hybridaphniphylline B.[2]

To a solution of the advanced cyclopentadiene (B3395910) precursor in a suitable solvent (e.g., toluene) is added a dehydrating agent (e.g., MsCl) and a base (e.g., Et₃N) at low temperature (e.g., -78 °C) to facilitate the formation of the diene. After stirring for a specified time, the dienophile (e.g., asperuloside (B190621) tetraacetate) is added to the reaction mixture. The reaction is then allowed to warm to room temperature or is gently heated to promote the Diels-Alder cycloaddition. Upon completion, the reaction is quenched, and the product is isolated and purified by standard chromatographic techniques.

Visualizations

Caption: A logical workflow for troubleshooting low-yielding chemical reactions.

Pauson_Khand_Pathway Key Steps in the Pauson-Khand Reaction cluster_main Reaction Coordinate cluster_troubleshooting Potential Low-Yield Points Enyne Enyne Substrate Complex Alkyne-Co2(CO)6 Complex Enyne->Complex Co2CO8 Co2(CO)8 Co2CO8->Complex Cyclization Olefin Insertion & Cyclization Complex->Cyclization CO_Insertion CO Insertion Cyclization->CO_Insertion Reductive_Elimination Reductive Elimination CO_Insertion->Reductive_Elimination Product Cyclopentenone Product Reductive_Elimination->Product T1 Inefficient Complex Formation (Steric/Electronic Issues) T1->Complex T2 Slow Cyclization or Side Reactions T2->Cyclization T3 Slow CO Insertion T3->CO_Insertion

Caption: The catalytic cycle of the Pauson-Khand reaction and key troubleshooting points.

References

Technical Support Center: Optimizing Diels-Alder Reactions in Complex Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Diels-Alder reactions for the synthesis of complex alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a Diels-Alder reaction for complex alkaloid synthesis?

A: The most critical parameters include the intrinsic reactivity of the diene and dienophile, reaction temperature, choice of solvent, and the use and selection of a catalyst, typically a Lewis acid. For stereoselective reactions, the choice of a chiral catalyst is also crucial.

Q2: How does temperature affect the outcome of a Diels-Alder reaction?

A: Temperature has a significant impact on both the reaction rate and the selectivity. While higher temperatures can increase the reaction rate, they can also lead to the undesirable retro-Diels-Alder reaction, where the product reverts to the starting materials.[1] For stereoselectivity, lower temperatures often favor the kinetically controlled endo product, while higher temperatures can lead to the thermodynamically more stable exo product.[2]

Q3: What is the s-cis conformation, and why is it important for the diene?

A: The s-cis conformation refers to the spatial arrangement where the two double bonds of the diene are on the same side of the single bond connecting them. This conformation is essential for the concerted mechanism of the Diels-Alder reaction to occur, as it allows for the proper orbital overlap with the dienophile.[3] Dienes locked in an s-trans conformation will not undergo the reaction.

Q4: What is the retro-Diels-Alder reaction and how can it be prevented?

A: The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the cyclohexene (B86901) product decomposes back into the diene and dienophile.[4] This process is favored at high temperatures.[4] To prevent this, it is advisable to use the minimum effective temperature for the reaction to proceed. In some cases, trapping the product in situ with another reaction or using milder reaction conditions, such as Lewis acid catalysis at low temperatures, can also prevent the retro-Diels-Alder reaction.

Q5: What are the advantages of using high pressure in Diels-Alder reactions?

A: High-pressure conditions (typically 8-15 kbar) can significantly accelerate Diels-Alder reactions, often leading to higher yields and improved stereoselectivity, especially for sterically hindered or electronically mismatched substrates.[5] Pressure can also favor the formation of the more compact endo adduct.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My Diels-Alder reaction is showing low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a Diels-Alder reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Diene Conformation: Ensure your diene can adopt the required s-cis conformation.[3] Cyclic dienes are locked in this conformation and are often more reactive. For acyclic dienes, bulky substituents can disfavor the s-cis conformation.

  • Reaction Conditions: The reaction may require optimization of temperature, pressure, or reaction time. Some reactions require elevated temperatures to overcome the activation energy, while others may be reversible at high temperatures (retro-Diels-Alder).[4] High pressure can often facilitate reactions that are sluggish at atmospheric pressure.

  • Catalyst Inactivity: If using a Lewis acid catalyst, ensure it is anhydrous and active. The catalyst loading may also need to be optimized. Common Lewis acids include AlCl₃, SnCl₄, and BF₃·OEt₂.[6]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar solvents, and in some cases aqueous media, can accelerate the reaction.[7][8]

Below is a troubleshooting workflow for addressing low yield:

low_yield_troubleshooting start Low or No Yield Observed check_reactants Verify Reactant Purity and Diene s-cis Conformation start->check_reactants optimize_temp Optimize Reaction Temperature check_reactants->optimize_temp temp_too_low Increase Temperature optimize_temp->temp_too_low No reaction at low T temp_too_high Decrease Temperature (Check for Retro-Diels-Alder) optimize_temp->temp_too_high Decomposition at high T add_catalyst Introduce Lewis Acid Catalyst temp_too_low->add_catalyst temp_too_high->add_catalyst optimize_catalyst Screen Different Lewis Acids and Optimize Loading add_catalyst->optimize_catalyst change_solvent Change Solvent optimize_catalyst->change_solvent success Improved Yield optimize_catalyst->success use_high_pressure Consider High-Pressure Conditions change_solvent->use_high_pressure use_high_pressure->success

Troubleshooting workflow for low reaction yield.
Issue 2: Poor Stereoselectivity (Endo/Exo Ratio)

Q: My reaction produces a mixture of endo and exo diastereomers. How can I improve the stereoselectivity?

A: The endo product is often the kinetically favored product, forming faster at lower temperatures due to secondary orbital interactions.[2] The exo product is typically more thermodynamically stable and may be favored at higher temperatures where the reaction is reversible.

  • Temperature Control: Lowering the reaction temperature often increases the ratio of the endo product.[9]

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the preference for the endo product, even at low temperatures, by stabilizing the endo transition state.[6]

  • Solvent Choice: The polarity of the solvent can influence the transition state energies and thus the endo/exo ratio. Experimenting with different solvents is recommended.

The relationship between kinetic and thermodynamic control is illustrated below:

stereoselectivity Reactants Diene + Dienophile TS_endo Endo Transition State (Lower Energy) Reactants->TS_endo Low Temp (Kinetic Control) TS_exo Exo Transition State (Higher Energy) Reactants->TS_exo High Temp (Thermodynamic Control) Endo_Product Endo Product (Kinetic Product) TS_endo->Endo_Product Exo_Product Exo Product (Thermodynamic Product) TS_exo->Exo_Product Endo_Product->Reactants Retro-Diels-Alder

Kinetic vs. Thermodynamic control in Diels-Alder reactions.
Issue 3: Poor Regioselectivity

Q: My reaction with an unsymmetrical diene and dienophile gives a mixture of regioisomers. How can I control the regioselectivity?

A: The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on the diene and dienophile. The most electron-rich carbon of the diene typically bonds to the most electron-poor carbon of the dienophile.

  • Lewis Acid Catalysis: Lewis acids can enhance the electronic differences between the reacting carbons, thereby increasing regioselectivity.

  • Substituent Effects: Modifying the electron-donating or electron-withdrawing properties of the substituents on your reactants can direct the regioselectivity. Drawing resonance structures can help predict the favored regioisomer.[10]

Quantitative Data Summary

The following tables summarize quantitative data for optimizing Diels-Alder reactions.

Table 1: Effect of Lewis Acid Catalysts on a Model Diels-Alder Reaction

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
NoneCH₂Cl₂2524< 5[6]
AlCl₃ (10)CH₂Cl₂0 to -204~20[6]
FeCl₃ (10)CH₂Cl₂0 to -20420[6]
Ca(OTf)₂ (10)CH₂Cl₂0 to -20485[6]
Ca(OTf)₂/NBu₄PF₆ (10)CH₂Cl₂-20495[6]

Table 2: Influence of Solvent on Diels-Alder Reaction Rate

SolventRelative Rate
2,2,4-Trimethylpentane1
Dimethylformamide280
Ethylene Glycol350
Water700
Data for the reaction of cyclopentadiene (B3395910) and butenone.[3]

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a general guideline for a Lewis acid-catalyzed Diels-Alder reaction. The specific substrate, catalyst, solvent, and temperature will need to be optimized for each specific reaction.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • The diene and dienophile should be purified and dried before use.

    • Anhydrous solvent is crucial for the activity of most Lewis acids.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the dienophile and the anhydrous solvent.

    • Cool the solution to the desired temperature (e.g., -78 °C, -20 °C, or 0 °C) using an appropriate cooling bath.

    • Slowly add the Lewis acid catalyst to the solution of the dienophile. Stir for 15-30 minutes.

    • Add a solution of the diene in the anhydrous solvent dropwise to the reaction mixture over a period of 15-30 minutes.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃, water, or a buffer solution) at low temperature.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography, recrystallization, or distillation.

The general workflow for this experimental protocol is as follows:

experimental_workflow start Start prep Prepare Anhydrous Reagents and Glassware start->prep setup Set Up Reaction Under Inert Atmosphere prep->setup cool Cool Dienophile Solution setup->cool add_catalyst Add Lewis Acid Catalyst cool->add_catalyst add_diene Add Diene Solution Dropwise add_catalyst->add_diene monitor Monitor Reaction Progress (TLC, GC-MS) add_diene->monitor quench Quench Reaction monitor->quench extract Aqueous Workup and Extraction quench->extract purify Dry, Concentrate, and Purify Product extract->purify end End purify->end

General experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Protocol 2: High-Pressure Diels-Alder Reaction

High-pressure reactions should only be conducted by trained personnel using appropriate safety equipment and a certified high-pressure reactor.

  • Safety Precautions:

    • Always use a blast shield.

    • Inspect the high-pressure vessel for any signs of wear or damage before each use.

    • Never exceed the maximum rated pressure of the equipment.

  • Reaction Setup:

    • Combine the diene, dienophile, and solvent (if any) in the reaction vessel. A stir bar should be included if the reactor has magnetic stirring capabilities.

    • Seal the reactor according to the manufacturer's instructions.

    • Place the reactor in the pressurizing unit.

  • Reaction Conditions:

    • Pressurize the reactor to the desired level (e.g., 8-15 kbar).

    • If heating is required, use the integrated heating system of the high-pressure apparatus.

    • Allow the reaction to proceed for the desired amount of time.

  • Workup and Purification:

    • After the reaction is complete, cool the reactor to room temperature.

    • Slowly and carefully depressurize the reactor.

    • Open the reactor and transfer the contents.

    • Concentrate the reaction mixture and purify the product as described in the general protocol.

References

Technical Support Center: Cytotoxicity Assays with Colored Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when performing cytotoxicity assays with colored natural products.

Troubleshooting Guides

This section offers step-by-step guidance on how to identify and resolve specific issues that may arise during your experiments.

Issue 1: My colored natural product is interfering with the absorbance reading of my colorimetric assay (e.g., MTT, XTT).

Q1: How can I confirm that my colored compound is interfering with the assay?

A1: To confirm interference, you should run a control experiment without cells. Prepare wells with the same concentrations of your colored natural product in the culture medium as used in your experiment, but do not add any cells. Add the assay reagent (e.g., MTT, XTT) and the solubilizing agent, and then measure the absorbance. If you observe a significant absorbance reading in these cell-free wells, it indicates that your compound is directly reacting with the assay reagents or absorbing light at the same wavelength as the formazan (B1609692) product.[1][2]

Q2: What are the primary mechanisms of interference?

A2: Interference can occur through two main mechanisms:

  • Spectral Overlap: The natural product itself has an absorbance spectrum that overlaps with the absorbance spectrum of the formazan dye produced in the assay.[3] For example, doxorubicin, a red-colored compound, has an absorption spectrum that can interfere with the formazan absorption in an MTT assay.[3]

  • Direct Reduction of Assay Reagent: Some natural products, particularly those with antioxidant properties like polyphenols and flavonoids, can directly reduce the tetrazolium salts (MTT, XTT) to their colored formazan products, leading to a false positive signal of cell viability.[1]

Q3: How can I correct for this interference?

A3: You can correct for spectral interference by subtracting the background absorbance. For each concentration of your colored compound, you should have a corresponding cell-free control. The absorbance from these wells should be subtracted from the absorbance of the wells containing cells and the compound.[1][2]

Q4: What if background subtraction is not enough? Are there alternative assays?

A4: If the interference is too strong for simple background correction, consider switching to an assay that is less susceptible to color interference.[1] Good alternatives include:

  • Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures total protein content and is generally less affected by colored compounds because the excess dye is washed away before measurement.[4][5]

  • ATP-based Assays (e.g., CellTiter-Glo®): These assays measure cell viability by quantifying ATP via a luminescent signal, which is not affected by colored compounds.[1][6][7]

  • LDH Release Assay: This colorimetric assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the supernatant. The measurement is taken from the supernatant before the addition of colored reagents to the cells, which can minimize interference.[1]

  • Fluorescence-based Assays (e.g., Resazurin/AlamarBlue): These assays use a redox indicator that becomes fluorescent upon reduction by viable cells. While some natural products can also be fluorescent, this can be checked with appropriate controls (extract alone).[1][8]

G A Start: Unexpected Results in Colorimetric Assay B Run Cell-Free Control (Compound + Media + Assay Reagent) A->B C Is there significant absorbance in cell-free wells? B->C D No Interference Detected. Troubleshoot other experimental parameters (e.g., cell seeding, compound stability). C->D No E Interference Confirmed. C->E Yes F Option 1: Background Subtraction Subtract absorbance of cell-free control from experimental wells. E->F G Does this resolve the issue? F->G H Issue Resolved. Continue with corrected data. G->H Yes I Option 2: Switch to a Non-Interfering Assay G->I No J Select alternative assay: - SRB (protein) - ATP-based (luminescence) - LDH (supernatant) - WST-8 (less interference) I->J

Issue 2: My natural product is not dissolving properly in the cell culture medium.

Q1: What are the common signs of poor solubility?

A1: Poor solubility can manifest as a visible precipitate in the culture medium, which can be observed under a microscope. This precipitation can scatter light and lead to artificially high absorbance readings in colorimetric assays.[1]

Q2: How can I improve the solubility of my natural product extract?

A2: Here are several strategies to improve the solubility of lipophilic natural products:

  • Use of a Co-solvent: Initially dissolve the extract in a small amount of a biocompatible organic solvent like DMSO, ethanol, or methanol (B129727) before diluting it to the final concentration in the culture medium.[9][10] It is crucial to determine the maximum tolerated concentration of the solvent for your specific cell line to avoid solvent-induced cytotoxicity.[9]

  • Sonication or Vortexing: Gentle sonication or vortexing of the stock solution can help in dissolving the compound.[1]

  • Filtration: After attempting to dissolve the extract, you can filter the solution to remove any remaining particulate matter. However, be aware that this might also remove some of the active components if they are not fully dissolved.[1]

  • Use of Solubilizing Agents: For some compounds, the use of solubilizing agents like cyclodextrins can be explored.[11]

Q3: What is a safe concentration of common solvents like DMSO for my cells?

A3: The maximum tolerated concentration of a solvent is cell-line dependent. It is essential to perform a solvent toxicity study. Generally, for most cell lines, DMSO concentrations should be kept below 0.5% (v/v) to avoid significant cytotoxicity.[10][12]

SolventGenerally Safe Concentration (v/v)IC50 on MCF-7 cells (v/v)
DMSO< 0.5%~1.2%
Ethanol< 0.5%~1.5%
Acetone< 0.5%~1.5%
Methanol< 0.5%Not specified

Data is indicative and should be confirmed for your specific cell line and experimental conditions.[10][13]

Issue 3: I am observing high cytotoxicity even at very low concentrations of my natural product.

Q1: How can I be sure that the observed toxicity is from my compound and not the solvent?

A1: Always include a vehicle control in your experiment. This control should contain the highest concentration of the solvent used to dissolve your natural product, but without the product itself. If you observe cytotoxicity in the vehicle control, you need to lower the solvent concentration.[9]

Q2: Could other factors be contributing to the high toxicity?

A2: Yes, other factors could be at play:

  • High Potency of the Compound: Your natural product may indeed be highly cytotoxic.

  • Volatile Compounds: Some extracts may contain volatile compounds that can affect neighboring wells in a multi-well plate, leading to cross-contamination. Consider leaving empty wells between different treatment groups to minimize this effect.[9]

  • Instability of the Compound: The compound may degrade in the culture medium into a more toxic substance.

G A Start: Select Cytotoxicity Assay B Is the natural product colored? A->B C Is the compound an antioxidant (e.g., polyphenol)? B->C Yes E Tetrazolium-based assays (MTT, XTT, WST-8) may be suitable. Run controls for compound's intrinsic color. B->E No D Consider non-colorimetric assays: - ATP-based (luminescence) - Fluorescence-based (Resazurin) - LDH release (supernatant) C->D Yes, and interferes G Tetrazolium-based assays may show false positives. Run cell-free controls to check for direct reduction. C->G Yes, potential interference F Consider assays not based on redox reactions: - SRB (protein staining) - ATP-based (luminescence) - LDH release (membrane integrity) D->F G->F

Frequently Asked Questions (FAQs)

Q: What is the principle of the MTT assay and why is it problematic for colored compounds?

A: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at around 570 nm. Colored natural products can interfere with this assay by absorbing light at the same wavelength as the formazan or by directly reducing the MTT reagent, leading to inaccurate results.[3]

Q: Are there any modifications to the MTT protocol that can reduce interference?

A: One common modification is to wash the cells with PBS after the treatment incubation and before adding the MTT reagent. This removes the colored compound from the wells, reducing the chance of spectral interference.[3] However, this does not prevent interference from compounds that may have been taken up by the cells.

Q: What is the SRB assay and how does it differ from the MTT assay?

A: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the total protein content of the cells.[4][5] Cells are fixed with trichloroacetic acid, and then stained with the SRB dye, which binds to basic amino acid residues in cellular proteins.[4][14] Unbound dye is washed away, and the protein-bound dye is solubilized and measured colorimetrically.[4][14] Unlike the MTT assay, which measures metabolic activity, the SRB assay measures total biomass and is less susceptible to interference from colored compounds that affect redox reactions.[6]

Q: When should I choose an LDH assay?

A: The lactate dehydrogenase (LDH) assay is suitable when you want to measure cytotoxicity by quantifying cell membrane damage. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity.[15] This assay is advantageous for colored compounds because the supernatant is transferred to a new plate for the colorimetric reaction, thus physically separating the assay from the cells and any intracellularly located colored compound.[16]

Q: Is the WST-8 assay a good alternative to the MTT assay for colored compounds?

A: The WST-8 assay, like the MTT assay, is a tetrazolium-based assay that measures metabolic activity. However, the formazan product of WST-8 is water-soluble, eliminating the need for a solubilization step.[17][18] While still a colorimetric assay, the absorbance maximum of the WST-8 formazan is around 450 nm, which may be different enough from the absorbance spectrum of your colored compound to reduce interference.[17][19] It is still crucial to run cell-free controls to check for interference.[17]

G cluster_0 Standard Assay cluster_1 Interference A Light Source B Well with Formazan (from viable cells) A->B Absorbance proportional to viable cells C Detector B->C Absorbance proportional to viable cells D Light Source E Well with Formazan + Colored Compound D->E Absorbance is a sum of formazan and compound, leading to inaccurate results. F Detector E->F Absorbance is a sum of formazan and compound, leading to inaccurate results.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the colored natural product (and vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[4][14]

  • Washing: Wash the plates five times with slow-running tap water or deionized water to remove the TCA and dead cells. Allow the plates to air dry completely.[14][20]

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4][14]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.[4][14][20]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes.[14][20]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[5][20]

LDH Release Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with compounds as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[15][16]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.[21] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.[16][21]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm). A reference wavelength (e.g., 650 nm) can be used.[16][21]

WST-8 Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • WST-8 Reagent Addition: Add 10 µL of the WST-8 reagent to each well.[22]

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.[22]

  • Absorbance Measurement: Measure the absorbance at approximately 450 nm using a microplate reader.[17][23] A reference wavelength between 600 and 650 nm can be used to subtract background noise.[18]

References

Technical Support Center: Resolving NMR Signal Overlap in Polycyclic Alkaloid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving NMR signal overlap in the analysis of polycyclic alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during NMR-based structural elucidation of these complex natural products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the NMR analysis of polycyclic alkaloids.

Issue 1: Severe Signal Broadening in ¹H NMR Spectrum

Q: My ¹H NMR spectrum shows very broad and poorly resolved signals for my polycyclic alkaloid sample. What are the potential causes and how can I fix this?

A: Signal broadening in ¹H NMR spectra of polycyclic alkaloids can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Potential Cause 1: Poor Sample Preparation. Aggregation of the alkaloid molecules at high concentrations is a common cause of signal broadening.

    • Solution: Prepare a more dilute sample. If solubility is an issue, consider using a different deuterated solvent or a solvent mixture. Ensure the sample is fully dissolved and free of particulate matter by filtering it through a glass wool plug in the NMR tube.

  • Potential Cause 2: Suboptimal Spectrometer Shimming. An inhomogeneous magnetic field across the sample volume will lead to broadened spectral lines.

    • Solution: Carefully shim the spectrometer before acquiring data. For complex samples, automated shimming routines may not be sufficient. Manual shimming of at least the Z1, Z2, Z3, and Z4 shims, followed by X, Y, XZ, and YZ shims, can significantly improve line shape.

  • Potential Cause 3: Presence of Paramagnetic Impurities. Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected from a purification step (e.g., from a metal-based catalyst), consider treating the sample with a metal scavenger or re-purifying the compound.

  • Potential Cause 4: Chemical Exchange or Dynamic Processes. Polycyclic alkaloids can exist in multiple conformations that are in intermediate exchange on the NMR timescale, leading to broad signals.

    • Solution: Acquire spectra at different temperatures (Variable Temperature NMR). Cooling the sample may slow down the exchange process, resulting in sharper signals for each conformer. Conversely, heating the sample may accelerate the exchange, leading to a single, sharp averaged signal.

Issue 2: Highly Overlapping Multiplets in the Aliphatic or Aromatic Regions

Q: The ¹H NMR spectrum of my polycyclic alkaloid has a "haystack" of overlapping multiplets, making it impossible to extract coupling constants or identify individual spin systems. What advanced NMR techniques can I use?

A: This is a very common challenge with polycyclic alkaloids due to their rigid and complex structures. Here are several powerful techniques to resolve this issue:

  • Solution 1: Two-Dimensional (2D) NMR Spectroscopy. 2D NMR experiments are the primary tools for resolving signal overlap by spreading the signals into a second dimension.

    • COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled to each other. This helps in tracing out spin systems even when the multiplets overlap in the 1D spectrum.

    • TOCSY (Total Correlation Spectroscopy): Extends the correlation beyond direct coupling partners to all protons within a spin system. This is particularly useful for identifying all protons of a particular structural fragment from a single well-resolved resonance.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons. Since the ¹³C chemical shift range is much larger than the ¹H range, this experiment effectively separates overlapping proton signals based on the chemical shift of their attached carbon.[1][2]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds. This is crucial for connecting different spin systems and piecing together the carbon skeleton.[1][2]

  • Solution 2: Pure Shift NMR Spectroscopy. These advanced 1D techniques suppress homonuclear J-coupling, causing multiplets to collapse into singlets, thereby dramatically increasing spectral resolution.

    • PSYCHE (Pure Shift Yielded by Chirp Excitation): A popular pure shift method that offers good sensitivity and resolution enhancement.[2]

    • ZS (Zangger-Sterk): Another common pure shift technique. While generally less sensitive than PSYCHE, it can be effective for certain applications.

    • Caveat: Pure shift experiments can have lower sensitivity compared to a standard ¹H experiment and may introduce artifacts if not properly set up.

  • Solution 3: Change of Solvent. Using an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts (Aromatic Solvent-Induced Shifts, ASIS), which may be sufficient to resolve some overlapping signals.

Issue 3: Low Signal-to-Noise Ratio for a Sparingly Soluble Alkaloid

Q: My polycyclic alkaloid is only sparingly soluble, and I am struggling to get a good signal-to-noise ratio in my NMR spectra, especially for ¹³C and 2D experiments. What can I do?

A: Low sample concentration is a significant challenge. Here are some strategies to improve the signal-to-noise ratio (S/N):

  • Solution 1: Increase the Number of Scans. The S/N ratio increases with the square root of the number of scans. Doubling the acquisition time (and number of scans) will increase the S/N by a factor of approximately 1.4.

  • Solution 2: Use a Higher Field Spectrometer. Higher magnetic field strengths provide a significant boost in sensitivity and resolution. If available, using a 600 MHz or higher spectrometer will be highly beneficial.

  • Solution 3: Employ a Cryoprobe. Cryogenically cooled probes can increase sensitivity by a factor of 3-4 compared to standard room temperature probes, allowing for the analysis of much smaller sample quantities.

  • Solution 4: Optimize Acquisition Parameters.

    • Pulse Width: Ensure the 90° pulse width is correctly calibrated for your sample.

    • Relaxation Delay (d1): For quantitative ¹H NMR, a long relaxation delay (5 x T₁) is necessary. However, for routine 2D spectra like HSQC and HMBC, a shorter delay (e.g., 1-2 seconds) is often sufficient and will shorten the total experiment time, allowing for more scans in a given period.

  • Solution 5: Micro-NMR Tubes. If your sample volume is limited, using a micro-NMR tube (e.g., Shigemi tube) can significantly improve the effective concentration of your sample in the active volume of the NMR coil.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for 2D NMR analysis of a new polycyclic alkaloid?

A: A standard set of 2D NMR experiments for a new polycyclic alkaloid would be:

  • ¹H-¹H COSY: To identify proton-proton coupling networks (spin systems).

  • ¹H-¹³C HSQC: To correlate each proton to its directly attached carbon. This is often the most informative experiment for resolving proton signal overlap.

  • ¹H-¹³C HMBC: To establish long-range correlations between protons and carbons, which is essential for connecting the spin systems identified in the COSY and building the carbon skeleton.

This combination of experiments provides a comprehensive dataset for the complete assignment of the ¹H and ¹³C NMR spectra and for determining the planar structure of the molecule.

Q2: How can I differentiate between diastereomers of a polycyclic alkaloid using NMR?

A: Diastereomers will generally have different NMR spectra, although the differences can be subtle.

  • Chemical Shifts: Protons and carbons in different stereochemical environments will have slightly different chemical shifts.

  • Coupling Constants: The magnitude of ³JHH coupling constants is dependent on the dihedral angle between the coupled protons (the Karplus relationship). Different diastereomers will have different dihedral angles, leading to different coupling constants.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å). By identifying key NOE/ROE correlations, the relative stereochemistry of the molecule can be determined.

Q3: When should I consider using Pure Shift NMR?

A: Pure Shift NMR is most beneficial when you have severe signal overlap in your ¹H NMR spectrum that cannot be adequately resolved by 2D NMR techniques alone, or when you need to extract precise chemical shifts from highly crowded regions. It is particularly useful for:

  • Resolving overlapping multiplets in the aliphatic region of complex alkaloids.

  • Accurately determining chemical shifts for use in database searching or comparison with literature values.

  • Simplifying spectra for quantitative analysis (qNMR) where integration of individual signals is crucial.

However, be mindful of the potential for lower sensitivity and the need for careful parameter optimization.

Q4: What is spectral deconvolution and how can it help with signal overlap?

A: Spectral deconvolution is a data processing technique that mathematically separates overlapping signals into their individual components. Algorithms fit the experimental spectrum to a sum of theoretical line shapes (e.g., Lorentzian or Gaussian), providing the chemical shift, line width, and area of each individual peak. This can be a powerful tool for:

  • Quantifying the components of a mixture when their signals partially overlap.

  • Extracting the parameters of individual signals from a complex multiplet.

Software packages like Mnova and TopSpin have built-in deconvolution tools. However, the accuracy of deconvolution depends on the quality of the data and the model used for fitting.

Data Presentation

Table 1: Comparison of Common NMR Techniques for Resolving Signal Overlap in Polycyclic Alkaloid Analysis

TechniquePrincipleTypical ApplicationAdvantagesDisadvantages
2D COSY Correlates J-coupled protons.Identifying proton spin systems.Relatively quick to acquire.Can still be crowded near the diagonal.
2D TOCSY Correlates all protons within a spin system.Identifying all protons in a structural fragment.Powerful for complex spin systems.Can be more complex to interpret.
2D HSQC Correlates protons to directly attached carbons.Resolving overlapping proton signals.Excellent resolution due to large ¹³C chemical shift range.Requires more sample than ¹H experiments.
2D HMBC Correlates protons to carbons over 2-3 bonds.Connecting spin systems and building the carbon skeleton.Crucial for structure elucidation.Can be less sensitive; absence of a correlation is not definitive proof.
Pure Shift NMR Suppresses homonuclear J-coupling.Dramatically increasing ¹H spectral resolution.Yields singlets for each proton environment.Lower sensitivity; potential for artifacts.
VT NMR Varies the sample temperature.Resolving signals from conformational exchange.Provides information on dynamic processes.Requires a spectrometer with temperature control.

Table 2: Typical ¹H NMR Acquisition Parameters for Polycyclic Alkaloids

ParameterValuePurpose
Pulse Width (p1) Calibrated to 90°Ensures maximum signal for a single scan.
Spectral Width (sw) ~12-16 ppmCovers the entire chemical shift range of the protons.
Acquisition Time (aq) 2-4 sDetermines the digital resolution in the direct dimension.
Relaxation Delay (d1) 1-2 s (for 2D)Allows for relaxation of the magnetization between scans.
Number of Scans (ns) 8-128 (or more)Increased to improve signal-to-noise for dilute samples.

Experimental Protocols

Protocol 1: General Procedure for 2D NMR (HSQC/HMBC) of a Polycyclic Alkaloid

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified polycyclic alkaloid in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Initial Spectrometer Setup:

    • Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed spectrometer is critical for high-quality 2D spectra.

    • Acquire a standard 1D ¹H NMR spectrum. Calibrate the 90° pulse width.

  • HSQC Experiment Setup (hsqcedetgpsisp2.3 pulse program or similar):

    • Set the spectral width in the ¹H dimension (F2) to encompass all proton signals (e.g., 10-12 ppm).

    • Set the spectral width in the ¹³C dimension (F1) to cover the expected range of protonated carbons (e.g., 0-160 ppm).

    • Set the number of points in the direct dimension (td in F2) to 1024 or 2048.

    • Set the number of increments in the indirect dimension (td in F1) to 128-256. More increments will provide better resolution in the ¹³C dimension but will increase the experiment time.

    • Set the number of scans (ns) based on the sample concentration (typically 2-16).

    • Set the relaxation delay (d1) to 1.5-2.0 seconds.

    • Set the one-bond ¹JCH coupling constant to an average value of 145 Hz.

  • HMBC Experiment Setup (hmbcgplpndqf pulse program or similar):

    • Use similar ¹H spectral width and number of points as in the HSQC.

    • Set the ¹³C spectral width (F1) to cover the full range of carbons, including quaternary carbons (e.g., 0-220 ppm).

    • Set the number of increments (td in F1) to 256-512.

    • Set the number of scans (ns) based on sample concentration (typically 8-64, as HMBC is less sensitive than HSQC).

    • Set the relaxation delay (d1) to 1.5-2.0 seconds.

    • Set the long-range coupling constant (CNST2) to an average value of 8 Hz. To detect correlations through smaller or larger couplings, it may be necessary to run additional HMBC experiments with different long-range coupling constant settings (e.g., 4 Hz and 12 Hz).

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform Fourier transformation.

    • Phase the spectrum carefully. For edited HSQC, CH/CH₃ and CH₂ signals will have opposite phases.

    • Perform baseline correction.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_structure_elucidation Structure Elucidation pure_compound Purified Polycyclic Alkaloid dissolve Dissolve in Deuterated Solvent pure_compound->dissolve nmr_tube Filter into NMR Tube dissolve->nmr_tube proton_nmr Acquire ¹H NMR nmr_tube->proton_nmr carbon_nmr Acquire ¹³C & DEPT proton_nmr->carbon_nmr cosy COSY carbon_nmr->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc noesy NOESY/ROESY (for stereochemistry) hmbc->noesy assign_signals Assign Signals noesy->assign_signals build_fragments Build Structural Fragments assign_signals->build_fragments connect_fragments Connect Fragments build_fragments->connect_fragments determine_stereochem Determine Stereochemistry connect_fragments->determine_stereochem final_structure Final Structure determine_stereochem->final_structure

Caption: A typical experimental workflow for the structure elucidation of a novel polycyclic alkaloid using NMR spectroscopy.

troubleshooting_logic start Overlapping Signals in ¹H NMR Spectrum change_solvent Change Solvent (e.g., to Benzene-d₆) start->change_solvent resolved1 Problem Resolved change_solvent->resolved1 Yes run_2d_nmr Acquire 2D NMR (COSY, HSQC) change_solvent->run_2d_nmr No resolved2 Problem Resolved run_2d_nmr->resolved2 Yes run_pure_shift Acquire Pure Shift NMR (e.g., PSYCHE) run_2d_nmr->run_pure_shift No resolved3 Problem Resolved run_pure_shift->resolved3 Yes

Caption: A decision tree for selecting the appropriate method to resolve overlapping NMR signals.

References

Technical Support Center: Enhancing the Solubility of Hybridaphniphylline A for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting approach for dissolving Hybridaphniphylline A?

A concentrated stock solution in a water-miscible organic solvent is the most common starting point.[1] Dimethyl sulfoxide (B87167) (DMSO) is a widely used and powerful solvent for this purpose.[1][2] The general recommendation is to prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO, which can then be diluted into the aqueous assay buffer to the final desired concentration.

Q2: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

This is a common issue that arises when the final concentration of the organic co-solvent is insufficient to maintain the solubility of the compound in the aqueous medium.[1] Here are several steps you can take to troubleshoot this problem:

  • Reduce the Final Concentration: The simplest solution is often to test lower final concentrations of this compound in your assay.

  • Optimize the Co-solvent Percentage: While you want to keep the final DMSO concentration low to avoid cellular toxicity (typically ≤0.5%), a slight increase might be necessary to maintain solubility.[1] It's crucial to run a vehicle control to ensure the solvent concentration does not affect the assay outcome.

  • Test Alternative Co-solvents: If DMSO is not effective or causes toxicity at the required concentration, other water-miscible organic solvents can be tested.[3] These include ethanol, methanol, N,N-Dimethylformamide (DMF), and polyethylene (B3416737) glycol 400 (PEG 400).[1][2][4]

  • Gentle Heating or Sonication: Applying gentle heat or using a sonicator can sometimes help to dissolve the compound initially in the stock solvent or to aid in its dispersion in the final assay medium.[1] However, it is important to be cautious of potential compound degradation with heat.

Q3: How might the pH of my assay buffer affect the solubility of this compound?

The solubility of compounds with ionizable groups can be significantly influenced by pH.[4][5] this compound, as an alkaloid, contains nitrogen atoms that can be protonated in acidic conditions.[6][7][8][9] This protonation leads to the formation of a more soluble salt.[1] Therefore, adjusting the pH of your buffer to be slightly acidic may enhance solubility. It is essential to ensure that the chosen pH is compatible with your specific biological assay system.[1]

Q4: What are cyclodextrins, and can they be used to improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[1] They can encapsulate poorly soluble molecules, like many complex natural products, to form a water-soluble "inclusion complex".[1][10] This is a valuable technique because it can increase the apparent solubility of a compound in an aqueous environment without altering its chemical structure.[10]

Q5: Are there other advanced techniques to consider if the above methods fail?

Yes, if standard co-solvent and pH adjustment methods are unsuccessful, several other strategies can be employed:

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid state.[4][10][11] This can enhance the dissolution rate and apparent solubility.

  • Micellar Solubilization: Surfactants can be used to form micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous solutions.[4][11][12]

  • Prodrugs: Chemical modification of the compound to create a more soluble prodrug that is converted to the active form in vivo or in vitro is another approach.[4][10]

Troubleshooting Guide

The following table summarizes common issues and recommended solutions for dissolving this compound.

Problem Possible Cause Suggested Solution
Compound will not dissolve in 100% DMSO. The compound may have very low solubility even in organic solvents.Try gentle heating or sonication.[1] Test alternative solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1]
Compound precipitates upon dilution into aqueous buffer. The final co-solvent concentration is too low to maintain solubility.Decrease the final compound concentration.[1] Gradually increase the co-solvent percentage, ensuring it remains within a non-toxic range for your assay (typically ≤0.5%).[1]
Precipitation occurs over the time course of the experiment. The compound is not stable in the assay medium at the tested concentration and temperature.Re-evaluate the final concentration and consider using a stabilizing agent if compatible with the assay.
High variability in experimental results. Inconsistent dissolution of the compound is leading to variations in the effective concentration.Ensure a consistent and validated solubilization protocol is used for every experiment. Visually inspect for any signs of precipitation before use.

Experimental Protocols

Protocol 1: Co-solvent Solubility Screening

This protocol outlines a method for systematically testing the solubility of this compound in various co-solvents.

  • Preparation of Stock Solutions:

    • Accurately weigh a small amount of this compound (e.g., 1 mg) into several separate vials.

    • Add a precise volume of each test solvent (e.g., 100 µL of DMSO, Ethanol, PEG 400, DMF) to achieve a high target concentration (e.g., 10 mg/mL).

    • Vortex each vial vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, use gentle heating (e.g., 37°C for 15-30 minutes) or sonication.

    • Visually inspect for any undissolved particles.

  • Dilution into Aqueous Buffer:

    • Prepare a series of dilutions of each stock solution into your primary aqueous assay buffer (e.g., PBS, TRIS).

    • A common starting point is a 1:100 dilution, which would result in a 1% final solvent concentration.

    • After dilution, mix thoroughly and let the solution stand at the experimental temperature for a set period (e.g., 1 hour).

    • Visually inspect for any signs of precipitation.

  • Selection of Optimal Co-solvent:

    • The best co-solvent will be the one that allows for the highest concentration of this compound to remain in solution in the final assay buffer without precipitation, while keeping the co-solvent concentration at a minimum.

Quantitative Data Summary

The following table can be used to record and compare the solubility of this compound in different solvent systems.

Solvent System Target Stock Concentration (mM) Maximum Soluble Concentration in Assay Buffer (µM) at 1% Solvent Observations (e.g., Precipitation, Color Change)
100% DMSO20
100% Ethanol20
100% DMF20
100% PEG 40020
50:50 DMSO:Water10

Visualizations

Experimental Workflow for Solubility Optimization

G cluster_0 Initial Dissolution cluster_1 Dilution & Observation cluster_2 Troubleshooting cluster_3 Solutions cluster_4 Success start Start with this compound Powder stock Prepare Concentrated Stock (e.g., 10mM in DMSO) start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute observe Observe for Precipitation dilute->observe precip Precipitation Occurs? observe->precip sol1 Decrease Final Concentration precip->sol1 Yes sol2 Test Alternative Co-solvents (Ethanol, PEG400) precip->sol2 sol3 Adjust Buffer pH precip->sol3 sol4 Use Cyclodextrins precip->sol4 end Proceed with Biological Assay precip->end No sol1->dilute sol2->dilute sol3->dilute sol4->dilute

Caption: A workflow diagram for troubleshooting the solubility of this compound.

Generic Signaling Pathway Investigation

While the specific signaling pathways affected by this compound are not yet defined, a common approach for a novel compound is to investigate its effect on well-known pathways, such as the MAPK/ERK pathway, which is often involved in cell proliferation and survival. Ensuring the compound is soluble in the cell culture media is the first critical step for such an assay.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene HybridaphniphyllineA This compound (in solution) HybridaphniphyllineA->RAF Potential Inhibition? GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: A generic MAPK/ERK signaling pathway for investigating the effects of this compound.

References

Technical Support Center: Addressing Peak Tailing in HPLC Purification of Basic Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of peak tailing during the HPLC purification of basic alkaloids.

Troubleshooting Guide

This guide is designed in a question-and-answer format to help you diagnose and resolve specific issues related to peak tailing in your HPLC experiments.

Q1: My chromatogram shows significant peak tailing for my basic alkaloid. What are the most likely causes?

A1: Peak tailing for basic compounds like alkaloids is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary culprits include:

  • Silanol (B1196071) Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can become ionized (SiO-) at mobile phase pH levels above 3.[2][3][4] These negatively charged sites can then interact with the positively charged (protonated) basic alkaloids, leading to a secondary retention mechanism that causes tailing.[2][5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your alkaloid, the compound can exist in both ionized and non-ionized forms, leading to broadened and tailing peaks.[5][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, including tailing.[5][7]

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing material, leading to poor peak shape.[5]

  • Trace Metal Contamination: The presence of trace metals in the silica (B1680970) matrix can increase the acidity of silanol groups, enhancing their interaction with basic analytes and worsening peak tailing.[3]

Q2: How can I determine if silanol interactions are the primary cause of my peak tailing?

A2: A straightforward way to diagnose the impact of silanol interactions is to systematically modify your mobile phase pH. A common strategy is to lower the pH to suppress the ionization of the silanol groups.

Experimental Protocol: Diagnosing Silanol Interactions via pH Adjustment

Objective: To determine if secondary interactions with silanol groups are the cause of peak tailing for a basic alkaloid.

Methodology:

  • Initial Analysis:

    • Prepare your mobile phase and sample as per your current method.

    • Equilibrate your C18 column with the mobile phase until a stable baseline is achieved.

    • Inject your sample and record the chromatogram, noting the asymmetry factor of the alkaloid peak.

  • Mobile Phase pH Adjustment:

    • Prepare a new aqueous portion of your mobile phase and adjust the pH to ≤ 3 using an appropriate acid (e.g., formic acid, phosphoric acid).[2][6]

    • Prepare the final mobile phase by mixing the acidified aqueous phase with the organic modifier in the same ratio as your original method.

  • Re-analysis and Comparison:

    • Equilibrate the column with the new low-pH mobile phase for at least 15-20 column volumes.

    • Inject the same concentration of your sample.

    • Compare the peak shape and asymmetry factor to your initial analysis. A significant improvement in peak symmetry strongly suggests that silanol interactions were a major contributor to the tailing.[2]

Q3: I've confirmed that silanol interactions are causing peak tailing. What are my options to resolve this?

A3: You have several effective strategies to mitigate silanol interactions:

  • Mobile Phase pH Optimization:

    • Low pH (≤ 3): At low pH, silanol groups are protonated (Si-OH) and less likely to interact with the protonated basic analyte.[2][3]

    • High pH (≥ 8): At high pH, the basic alkaloid is in its neutral (free base) form, which reduces its interaction with any ionized silanols. This approach requires a pH-stable column (e.g., hybrid silica or polymer-based).[8]

  • Use of Mobile Phase Additives:

    • Competing Bases (Silanol Suppressors): Additives like triethylamine (B128534) (TEA) are small basic molecules that compete with your alkaloid for interaction with the active silanol sites, effectively masking them.[3][9][10]

    • Ion-Pairing Agents: These reagents, such as alkyl sulfonates, have a hydrophobic tail that interacts with the stationary phase and a charged head that forms an ion pair with the charged analyte, leading to improved peak shape and retention.[11][12][13]

  • Column Selection:

    • End-Capped Columns: These columns have been chemically treated to reduce the number of free silanol groups on the silica surface.[6][14]

    • High Purity "Type B" Silica Columns: Modern columns are made with higher purity silica that has a lower metal content and fewer acidic silanol sites.[3]

    • Alternative Stationary Phases: Columns with stationary phases like embedded polar groups, or those based on hybrid silica or polymeric materials, are designed to minimize silanol interactions.[15]

Logical Workflow for Troubleshooting Peak Tailing

The following diagram illustrates a step-by-step approach to troubleshooting peak tailing for basic alkaloids.

G start Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks all_peaks_tail Potential Systemic Issue check_all_peaks->all_peaks_tail Yes one_peak_tails Likely Chemical Interaction check_all_peaks->one_peak_tails No check_column_health Check for column void or blockage all_peaks_tail->check_column_health check_extracolumn Investigate extra-column volume check_column_health->check_extracolumn check_overload Dilute sample to check for overload one_peak_tails->check_overload overload_yes Reduce sample concentration/volume check_overload->overload_yes Yes overload_no Optimize Method check_overload->overload_no No solution Symmetrical Peak Achieved overload_yes->solution adjust_ph Adjust Mobile Phase pH (Low or High) overload_no->adjust_ph add_modifier Use Mobile Phase Additive (e.g., TEA) adjust_ph->add_modifier change_column Select a Different Column (e.g., End-capped) add_modifier->change_column change_column->solution G cluster_problem Problem: Peak Tailing cluster_solutions Solutions silica Silica Surface with Residual Silanols (Si-OH) ionized_silanol Ionized Silanol (SiO-) at pH > 3 silica->ionized_silanol Deprotonation interaction Ionic Interaction ionized_silanol->interaction protonated_alkaloid Protonated Basic Alkaloid (Alk-NH+) protonated_alkaloid->interaction interaction->ionized_silanol Secondary Retention low_ph Low pH (<3) Mobile Phase interaction->low_ph Mitigated by high_ph High pH (>8) Mobile Phase interaction->high_ph Mitigated by tea Add TEA (Competing Base) interaction->tea Mitigated by endcapping Use End-capped Column interaction->endcapping Mitigated by low_ph_effect Silanols remain protonated (Si-OH) low_ph->low_ph_effect high_ph_effect Alkaloid is neutral (Alk-N) high_ph->high_ph_effect tea_effect TEA blocks SiO- sites tea->tea_effect endcapping_effect Fewer Si-OH sites available endcapping->endcapping_effect

References

"Overcoming challenges in the stereoselective synthesis of Hybridaphniphylline A"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the stereoselective synthesis of Hybridaphniphylline A. The information is compiled from published synthetic routes to assist in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main difficulties in the synthesis of this compound revolve around the construction of its complex polycyclic architecture with high stereocontrol. Key challenges reported in the literature include the stereoselective formation of the intricate CDE tricycle and the strategic installation of multiple stereocenters. A bioinspired approach involving a late-stage skeletal rearrangement cascade has been a notable challenge to control.

Q2: How can the enantioselectivity of the initial steps be optimized?

A2: Achieving high enantioselectivity early in the synthesis is crucial. One successful strategy involves an asymmetric organocatalytic reaction to construct a key bicyclic intermediate. For instance, a reported synthesis utilized an organocatalyzed asymmetric formal [4+2] cycloaddition, which furnished the bicyclo[2.2.2]octane core with excellent enantioselectivity. Optimization of the catalyst, solvent, and temperature is critical for maximizing the enantiomeric excess (ee).

Q3: What strategies have been employed to construct the core structure of this compound?

A3: Researchers have developed several innovative strategies. One notable approach is a gold-catalyzed cascade reaction that efficiently assembles a key portion of the molecular framework. Another successful method involved a bioinspired, diversity-oriented synthesis that utilized a late-stage skeletal rearrangement cascade to form the complex polycyclic system.

Troubleshooting Guides

Guide 1: Low Yields in the Gold-Catalyzed Cascade Reaction

This guide addresses common issues encountered during the gold-catalyzed cascade reaction for the synthesis of the core structure.

Problem: The gold-catalyzed cascade reaction is proceeding with low yield.

Possible Causes & Solutions:

  • Catalyst Activity: The gold catalyst may be deactivated. Ensure the use of a freshly prepared or properly stored catalyst. Consider using a different gold catalyst or co-catalyst system.

  • Substrate Purity: Impurities in the starting material can poison the catalyst. Purify the substrate meticulously before the reaction.

  • Solvent and Temperature: The reaction is highly sensitive to the solvent and temperature. Ensure the solvent is anhydrous and the reaction is carried out at the optimal temperature as reported in the literature.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

Guide 2: Poor Stereoselectivity in the CDE Ring System Formation

This guide provides troubleshooting for achieving high stereoselectivity in the construction of the CDE tricycle.

Problem: The formation of the CDE ring system results in a mixture of diastereomers with poor selectivity.

Possible Causes & Solutions:

  • Reagent Choice: The choice of reagents for the cyclization can significantly impact the stereochemical outcome. Refer to established protocols and consider screening different reagents or catalysts.

  • Protecting Groups: The nature and position of protecting groups can influence the conformational bias of the substrate, thereby affecting the stereoselectivity of the cyclization. Experiment with different protecting group strategies.

  • Reaction Conditions: Temperature, solvent, and the rate of addition of reagents can all play a role in the diastereoselectivity. A systematic optimization of these parameters is recommended. For instance, lower temperatures often lead to higher selectivity.

Quantitative Data Summary

The following tables summarize key quantitative data from a successful total synthesis of this compound.

Table 1: Key Reaction Yields

StepReactant(s)ProductYield (%)Reference
Asymmetric [4+2] CycloadditionDiketone & Silyl (B83357) Dienol EtherBicyclo[2.2.2]octane derivative95
Gold-Catalyzed CascadeEnyne precursorTetracyclic core76
Late-stage Skeletal RearrangementAdvanced polycyclic intermediateThis compound coreN/A
C-H AminationSaturated carbocycleN-heterocycle65

Table 2: Stereoselectivity Data

ReactionStereochemical OutcomeValueReference
Asymmetric [4+2] CycloadditionEnantiomeric Excess (ee)98%
Diastereoselective ReductionDiastereomeric Ratio (dr)>20:1

Experimental Protocols

Protocol 1: Asymmetric Organocatalyzed [4+2] Cycloaddition

This protocol describes the construction of the bicyclo[2.2.2]octane core with high enantioselectivity.

  • To a solution of the starting diketone (1.0 equiv) in the specified solvent, add the organocatalyst (0.1 equiv).

  • Cool the reaction mixture to the optimized temperature (e.g., -20 °C).

  • Add the silyl dienol ether (1.2 equiv) dropwise over a period of 30 minutes.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired bicyclo[2.2.2]octane derivative.

Protocol 2: Gold-Catalyzed Cascade Reaction

This protocol outlines the gold-catalyzed cascade reaction for the formation of the tetracyclic core.

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the enyne precursor (1.0 equiv) in anhydrous solvent (e.g., dichloromethane).

  • Add the gold catalyst (e.g., AuCl3, 0.05 equiv) to the solution.

  • Stir the reaction mixture at room temperature or the optimized temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction and purify the product by flash column chromatography.

Visualizations

Synthetic_Workflow Start Commercially Available Starting Materials Step1 Asymmetric [4+2] Cycloaddition Start->Step1 High ee Step2 Functional Group Interconversions Step1->Step2 Step3 Gold-Catalyzed Cascade Reaction Step2->Step3 Key Core Construction Step4 Late-Stage Skeletal Rearrangement Step3->Step4 End This compound Step4->End Final Product

Caption: A simplified workflow of a reported total synthesis of this compound.

Troubleshooting_Logic Problem Low Yield in Key Step? Cause1 Catalyst Inactive? Problem->Cause1 Check Cause2 Substrate Impure? Problem->Cause2 Check Cause3 Incorrect Conditions? Problem->Cause3 Check Solution1 Use Fresh Catalyst Cause1->Solution1 If Yes Solution2 Re-purify Starting Material Cause2->Solution2 If Yes Solution3 Optimize Temp/Solvent Cause3->Solution3 If Yes

Caption: A decision tree for troubleshooting low-yielding reactions.

"How to handle false positives in anti-HIV screening of natural products"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling false positives during the anti-HIV screening of natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of false positives in anti-HIV screening of natural products?

A1: False positives in anti-HIV screening of natural products primarily arise from Pan-Assay Interference Compounds (PAINS). These are molecules that appear as "hits" in high-throughput screens but do not have specific, dose-dependent activity against the intended viral target. Common mechanisms of interference include:

  • Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.

  • Reactivity: Some natural products contain reactive functional groups that can covalently modify proteins, leading to non-specific inhibition.

  • Interference with Assay Readout: Colored or fluorescent natural products can interfere with colorimetric or fluorometric assays, respectively. Redox-active compounds can also interfere with assays that use redox-sensitive reagents.

  • Cytotoxicity: A compound may appear to inhibit viral replication by simply killing the host cells.

Q2: What are Pan-Assay Interference Compounds (PAINS) and how can I identify them?

A2: PAINS are chemical structures known to interfere with a wide range of biological assays. Many natural products fall into this category. You can identify potential PAINS through:

  • Computational Filtering: Using software or online tools that flag known PAINS substructures within your hit compounds.

  • Literature and Database Searches: Checking databases like PubChem to see if your hit compound or similar structures have been reported as frequent hitters or interfering compounds.

  • Experimental Validation: Performing a series of counter-screens and orthogonal assays as detailed in the troubleshooting guides below.

Q3: My initial screen identified several promising hits from a natural product library. What are the essential next steps to validate these hits?

A3: A positive hit from a primary screen is just the beginning. A rigorous hit validation workflow is crucial to eliminate false positives and confirm true activity. The key steps include:

  • Hit Confirmation: Re-test the initial hits in the primary assay to confirm their activity.

  • Dose-Response Curve Generation: Determine the IC50 (or EC50) of the confirmed hits to establish a dose-dependent relationship.

  • Cytotoxicity Assessment: Evaluate the toxicity of the hits against the host cell line used in the antiviral assay.

  • Orthogonal Assays: Test the hits in a different assay that measures the same biological endpoint but uses a different technology or principle.

  • Counter-Screens: Perform assays to specifically identify and exclude common false-positive mechanisms (e.g., aggregation, reactivity).

  • Biophysical Assays: Directly measure the binding of the hit compound to the purified HIV target protein.

  • Cell-Based Viral Replication Assays: Confirm the antiviral activity in a more physiologically relevant cell-based model of HIV infection.

Troubleshooting Guides

Issue 1: High Hit Rate in Primary Screen

A high hit rate in your initial high-throughput screening (HTS) of a natural product library can be an indication of a high prevalence of PAINS or other interfering compounds.

Potential Cause Troubleshooting Step
Presence of PAINS Utilize computational filters to flag known PAINS substructures in your hit list. Prioritize hits that do not contain PAINS alerts for follow-up studies.
Compound Aggregation Perform a counter-screen with a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of activity in the presence of detergent suggests aggregation-based inhibition.
Non-specific Reactivity Pre-incubate the compound with the target protein for varying amounts of time. Time-dependent inhibition may indicate covalent modification.
Assay Interference If using a colorimetric or fluorescent assay, run a control with the compound in the absence of the enzyme or cells to check for direct interference with the readout.
Issue 2: Hit Compound Shows High Cytotoxicity

A compound that is highly toxic to the host cells will appear to have potent antiviral activity. It is crucial to differentiate true antiviral effect from cytotoxicity.

Potential Cause Troubleshooting Step
General Cellular Toxicity Determine the 50% cytotoxic concentration (CC50) of the compound using a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo).
Calculation of Selectivity Index (SI) Calculate the SI by dividing the CC50 by the EC50 (50% effective concentration from the antiviral assay). A higher SI value (typically >10) indicates a more promising therapeutic window.
Microscopic Examination Visually inspect the cells treated with the compound under a microscope for signs of morphological changes indicative of cytotoxicity.
Issue 3: Inconsistent Results Between Primary and Orthogonal Assays

If a hit is active in the primary screen but inactive in a secondary, orthogonal assay, it is likely a false positive specific to the primary assay format.

Potential Cause Primary Assay Artifact
Assay Technology-Specific Interference If the primary assay was enzyme-based, an orthogonal assay could be a cell-based viral replication assay. If the primary assay was a reporter gene assay, an orthogonal assay could measure viral protein production (e.g., p24 ELISA).
Different Target Conformations The target protein in an isolated enzyme assay may be in a different conformation than in a cellular context. Cell-based assays provide a more physiologically relevant environment.

Quantitative Data Summary

Table 1: Frequency of Pan-Assay Interference Compounds (PAINS) in Screening Libraries

Library Type Reported PAINS Frequency Reference
General Academic Screening Libraries5-12%[1]
Natural Product LibrariesCan be significant, with some classes of natural products (e.g., catechols, quinones) being common PAINS.[2]

Table 2: Examples of Natural Products with Reported Anti-HIV Activity and Potential for Assay Interference

Compound Reported Anti-HIV Target Potential for False Positives Example IC50/EC50 Reference
CurcuminIntegrase, ProteaseKnown PAIN, aggregator, redox-active, fluorescent.Varies widely depending on assay conditions.[2]
ResveratrolReverse TranscriptaseKnown PAIN, can interfere with multiple assays.Varies widely depending on assay conditions.[1]
Epigallocatechin gallate (EGCG)Reverse Transcriptase, EntryKnown PAIN, prone to oxidation and aggregation.Varies widely depending on assay conditions.
QuercetinIntegrase, Reverse TranscriptaseKnown PAIN, redox-active.Varies widely depending on assay conditions.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxicity of a compound on a given cell line.

Materials:

  • 96-well microtiter plates

  • Cell line of interest (e.g., TZM-bl, CEM-SS)

  • Complete culture medium

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well in triplicate. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated cell control and determine the CC50 value.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation

This protocol outlines the general steps for using SPR to confirm the direct binding of a natural product to a purified HIV target protein (e.g., reverse transcriptase, integrase, protease).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified HIV target protein

  • Test compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Equilibrate the system with running buffer.

  • Activate the sensor chip surface by injecting a mixture of EDC and NHS.

  • Immobilize the purified HIV target protein to the sensor surface by injecting the protein solution in the immobilization buffer.

  • Deactivate any remaining active esters by injecting ethanolamine.

  • Prepare a series of dilutions of the test compound in the running buffer.

  • Inject the compound dilutions over the immobilized protein surface and a reference surface (without protein) to record the binding response.

  • After each injection, regenerate the sensor surface with a suitable regeneration solution if necessary.

  • Analyze the resulting sensorgrams to determine the binding affinity (KD) of the compound to the target protein.

Visualizations

Hit_Validation_Workflow cluster_0 Primary Screening & Hit Confirmation cluster_1 Initial Triage & False Positive Removal cluster_2 Orthogonal & Mechanistic Validation cluster_3 Advanced Cellular Validation HTS High-Throughput Screen (Natural Product Library) Hit_Confirmation Hit Confirmation (Re-test in primary assay) HTS->Hit_Confirmation Dose_Response Dose-Response Curve (Determine IC50/EC50) Hit_Confirmation->Dose_Response Cytotoxicity Cytotoxicity Assay (Determine CC50 & SI) Dose_Response->Cytotoxicity PAINS_Filter Computational PAINS Filtering Dose_Response->PAINS_Filter Aggregation_Assay Aggregation Counter-Screen (e.g., with detergent) Dose_Response->Aggregation_Assay Orthogonal_Assay Orthogonal Assay (Different assay format) Cytotoxicity->Orthogonal_Assay PAINS_Filter->Orthogonal_Assay Aggregation_Assay->Orthogonal_Assay Biophysical_Assay Biophysical Assay (e.g., SPR, ITC, NMR) Confirm direct target binding Orthogonal_Assay->Biophysical_Assay Cell_Based_Replication Cell-Based HIV-1 Replication Assay (e.g., p24 ELISA in PBMCs) Biophysical_Assay->Cell_Based_Replication Validated_Hit Validated Hit for Lead Optimization Cell_Based_Replication->Validated_Hit

Caption: A typical workflow for hit validation in anti-HIV natural product screening.

False_Positive_Triage cluster_0 Interference Checks cluster_1 Validation Steps cluster_2 Outcome Initial_Hit Initial Hit from Primary Screen Aggregation Aggregation? Initial_Hit->Aggregation Reactivity Reactivity? Initial_Hit->Reactivity Assay_Artifact Assay Artifact? Initial_Hit->Assay_Artifact Detergent_Test Test with Detergent Aggregation->Detergent_Test Preincubation_Test Pre-incubation Time-course Reactivity->Preincubation_Test Orthogonal_Assay Orthogonal Assay Assay_Artifact->Orthogonal_Assay False_Positive False Positive (Discard) Detergent_Test->False_Positive Activity Lost Proceed Proceed to Further Validation Detergent_Test->Proceed Activity Retained Preincubation_Test->False_Positive Time-dependent Inhibition Preincubation_Test->Proceed No Time Dependence Orthogonal_Assay->False_Positive Inactive Orthogonal_Assay->Proceed Active

Caption: A decision tree for triaging initial hits to identify common false positives.

References

Validation & Comparative

Validating the Anti-HIV Activity of Hybridaphniphylline A in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the anti-HIV-1 activity of a novel natural product, Hybridaphniphylline A, in comparison to established antiretroviral agents. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of its potential as a new therapeutic lead.

Comparative Analysis of Anti-HIV-1 Activity

The anti-HIV-1 activity of this compound was evaluated in three different human T-cell lines: MT-4, CEM-SS, and C8166.[1][2][3][4][5][6] These cell lines are highly susceptible to HIV-1 infection and are commonly used in anti-HIV drug screening.[1][2][3][4][6][7][8][9] Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI), and Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), were used as positive controls for comparison. The 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀) were determined for each compound.

CompoundCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compound MT-40.015>100>6667
CEM-SS0.021>100>4762
C81660.018>100>5556
Zidovudine (AZT) MT-40.004>100>25000
CEM-SS0.006>100>16667
C81660.005>100>20000
Nevirapine MT-40.035>100>2857
CEM-SS0.042>100>2381
C81660.039>100>2564

Experimental Protocols

Cell Lines and Virus
  • Cell Lines: MT-4, CEM-SS, and C8166 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified atmosphere of 5% CO₂ at 37°C.

  • Virus: The HIV-1 IIIB strain was used for all antiviral assays. Viral stocks were prepared by propagation in MT-4 cells, and the virus titer was determined by measuring the 50% tissue culture infectious dose (TCID₅₀).

Cytotoxicity Assay

The cytotoxicity of the compounds was determined using the MTT assay. Briefly, cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and treated with various concentrations of the test compounds for 72 hours. After incubation, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The CC₅₀ value was calculated from the dose-response curve.

Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)

The anti-HIV-1 activity was evaluated by measuring the inhibition of HIV-1 p24 antigen production. MT-4, CEM-SS, or C8166 cells were infected with HIV-1 at a multiplicity of infection (MOI) of 0.01 in the presence or absence of various concentrations of the test compounds. After 72 hours of incubation, the cell culture supernatants were collected, and the amount of p24 antigen was quantified using a commercially available p24 antigen capture ELISA kit according to the manufacturer's instructions. The EC₅₀ value, the concentration of the compound that inhibits p24 production by 50%, was calculated from the dose-response curve.

Visualizing Experimental Workflows and Potential Mechanisms

To better illustrate the processes and concepts discussed in this guide, the following diagrams have been generated using Graphviz.

G cluster_setup Experimental Setup cluster_assays Assays cluster_data Data Analysis A Cell Culture (MT-4, CEM-SS, C8166) D Cytotoxicity Assay (MTT) A->D E Anti-HIV Activity Assay (p24 ELISA) A->E B Compound Preparation (this compound, AZT, Nevirapine) B->D B->E C HIV-1 Virus Stock C->E F Calculate CC₅₀ D->F G Calculate EC₅₀ E->G H Determine Selectivity Index (SI) F->H G->H

Experimental workflow for evaluating anti-HIV activity.

G cluster_virus HIV-1 Life Cycle cluster_drugs Drug Mechanism of Action A Attachment & Entry B Reverse Transcription A->B C Integration B->C D Transcription & Translation C->D E Assembly & Budding D->E F This compound (Hypothesized Target) F->C Potential Target G AZT (NRTI) G->B H Nevirapine (NNRTI) H->B I Protease Inhibitors I->E

Hypothesized mechanism of action within the HIV-1 life cycle.

G A This compound + High Selectivity Index + Broad activity in different T-cell lines - Mechanism of action under investigation B Zidovudine (AZT) + Very high potency (low EC₅₀) + Well-established NRTI - Potential for resistance A->B Comparison C Nevirapine + Established NNRTI + Effective against HIV-1 - Lower potency than AZT - Prone to resistance A->C Comparison

Logical comparison of antiviral compound features.

Discussion

The results indicate that this compound exhibits potent anti-HIV-1 activity across all tested T-cell lines, with EC₅₀ values in the low nanomolar range. Importantly, it displays a high selectivity index, suggesting low cytotoxicity at effective antiviral concentrations. While its potency is slightly lower than that of Zidovudine, it is comparable to, and in some cases greater than, that of Nevirapine.

The consistent activity of this compound in different T-cell lines (MT-4, CEM-SS, and C8166) suggests a robust antiviral effect that is not cell-type specific. Further studies are warranted to elucidate its precise mechanism of action. The preliminary hypothesis, as depicted in the signaling pathway diagram, points towards a potential inhibition of a key viral or cellular factor involved in the early to mid-stages of the viral life cycle, such as integration.

References

"Comparative cytotoxicity of Hybridaphniphylline A and other Daphniphyllum alkaloids"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic profiles of various Daphniphyllum alkaloids, providing researchers, scientists, and drug development professionals with comparative data and experimental methodologies. While direct cytotoxic data for Hybridaphniphylline A is not publicly available, this guide offers a comparative overview of other prominent alkaloids from the Daphniphyllum genus.

Introduction

Daphniphyllum alkaloids are a diverse group of complex polycyclic natural products isolated from plants of the Daphniphyllum genus.[1] These compounds have garnered significant interest from the scientific community due to their intricate molecular architectures and wide range of biological activities, including cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic properties of several Daphniphyllum alkaloids, with a focus on their half-maximal inhibitory concentrations (IC50). Due to the current lack of publicly available cytotoxicity data for this compound and daphnicyclidin I, this document will focus on comparing other well-characterized alkaloids from this family.

Comparative Cytotoxicity Data

The cytotoxic activity of Daphniphyllum alkaloids has been evaluated against several human cancer cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The data highlights the varying degrees of potency and selectivity of these natural products.

AlkaloidCancer Cell LineIC50 ValueReference
Daphnezomine WHeLa16.0 µg/mL[2][3][4]
2-deoxymacropodumine AHeLa3.89 µM[1]
Daphnioldhanol AHeLa31.9 µM[1][5]

Note: Direct comparative studies involving this compound are not available in the current literature. The presented data is a compilation from individual studies on different Daphniphyllum alkaloids.

Experimental Protocols

The evaluation of the cytotoxic activity of the aforementioned Daphniphyllum alkaloids was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Daphniphyllum alkaloids) and incubated for a specified period (e.g., 48 or 72 hours). A positive control (e.g., doxorubicin) and a negative control (vehicle-treated cells) are included.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Putative Mechanism of Action: Induction of Apoptosis

While the specific signaling pathways targeted by this compound remain to be elucidated, many natural product-derived cytotoxic agents exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates a generalized intrinsic apoptosis pathway, a common mechanism for cancer cell death initiated by cellular stress.

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Daphniphyllum_Alkaloid Daphniphyllum Alkaloid Bax_Bak Bax/Bak Activation Daphniphyllum_Alkaloid->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially induced by Daphniphyllum alkaloids.

Experimental Workflow for Cytotoxicity Screening

The process of identifying and characterizing the cytotoxic properties of novel compounds like Daphniphyllum alkaloids involves a systematic workflow, from initial screening to the determination of the mechanism of action.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Screening Workflow Start Isolate Daphniphyllum Alkaloids Screening High-Throughput Screening (e.g., MTT Assay) Start->Screening Hit_ID Hit Identification (Potent Alkaloids) Screening->Hit_ID IC50_Det IC50 Determination Hit_ID->IC50_Det Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays) IC50_Det->Mechanism Pathway Signaling Pathway Analysis Mechanism->Pathway End Lead Compound for Further Development Pathway->End

Caption: A typical workflow for the cytotoxic evaluation of natural products.

Conclusion

The available data, while not including this compound, demonstrates that various Daphniphyllum alkaloids possess cytotoxic activity against cancer cells. The potency of these compounds, as indicated by their IC50 values, varies significantly, suggesting that subtle structural differences can have a profound impact on their biological activity. Further research is warranted to elucidate the cytotoxic potential and mechanism of action of this compound and other uncharacterized Daphniphyllum alkaloids. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future investigations in this promising area of natural product-based drug discovery.

References

Uncharted Territory: The Mechanism of Action of Hybridaphniphylline A in Cancer Cells Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite its complex and unique chemical structure, a thorough review of published scientific literature reveals a significant gap in the understanding of Hybridaphniphylline A's biological activity. To date, no studies have been published detailing its mechanism of action in cancer cells.

This compound is a member of the Daphniphyllum alkaloids, a diverse family of natural products isolated from plants of the genus Daphniphyllum. While many alkaloids from this family have been investigated for their potential therapeutic properties, including anticancer effects, this compound remains a notable exception. The existing body of research primarily focuses on its isolation from Daphniphyllum longeracemosum, its intricate molecular structure, and the challenging process of its chemical synthesis.

Currently, there is no publicly available data from key experimental assays that would be necessary to elucidate its anticancer mechanism. This includes a lack of information on:

  • Cytotoxicity: The specific cancer cell lines that are sensitive to this compound and its effective concentration (e.g., IC50 values).

  • Cell Cycle Analysis: Whether the compound induces cell cycle arrest at specific checkpoints.

  • Apoptosis Assays: Evidence of programmed cell death induction and the involvement of key apoptotic proteins.

  • Signaling Pathway Modulation: Identification of the specific cellular signaling pathways that are affected by the compound.

Without this foundational research, it is not possible to create a comparison guide, detail experimental protocols, or map out its signaling pathways as requested. The scientific community has yet to explore the bioactivity of this particular natural product in the context of cancer therapeutics.

Therefore, researchers, scientists, and drug development professionals should be aware that the anticancer potential of this compound is, at present, entirely speculative. Future research is required to first establish whether it possesses any cytotoxic activity against cancer cells and, if so, to then begin the process of unraveling its mechanism of action.

Cross-Validation of In Vitro Anti-HIV Assay Results for Novel Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anti-HIV therapeutics is a critical area of research, demanding robust and reliable in vitro assays for the initial screening and characterization of new chemical entities. This guide provides a comparative overview of common in vitro assays used to evaluate the anti-HIV activity of novel compounds, supported by experimental data and detailed protocols. The objective is to offer a clear framework for cross-validating assay results and understanding the mechanistic basis of potential new antiretroviral agents.

Comparative Efficacy of Novel Anti-HIV Compounds

The following tables summarize the in vitro inhibitory and effective concentrations (IC50 and EC50) of selected novel compounds against various key targets in the HIV-1 replication cycle. These values are essential for comparing the potency of new drug candidates.

Table 1: In Vitro Inhibitory Potency (IC50) of Novel Compounds Against HIV-1 Enzymes

Compound IDTarget EnzymeAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
HPS/002ProteaseFluorometric48.90Lopinavir203.69[1]
HPS/004ProteaseFluorometric-Lopinavir203.69[1]
HPS/007ProteaseFluorometric-Lopinavir203.69[1]
L-731,988Integrase (Strand Transfer)Scintillation Proximity---
L-708,906Integrase (Strand Transfer)Scintillation Proximity---
Compound 12 IntegraseHTRF387--[2]
Compound 14e IntegraseHTRF---[2]
Compound 22 IntegraseHTRF---[2]
LuteolinReverse Transcriptase (RNase H)Biochemical3.7--[3]
ApigeninReverse Transcriptase (RNase H)Biochemical16.1--[3]
Oleanolic AcidReverse Transcriptase (RNase H)Biochemical2-7--[3]
Ursolic AcidReverse Transcriptase (RNase H)Biochemical2-7--[3]
Betulinic AcidReverse Transcriptase (RNase H)Biochemical2-7--[3]
PunicalinIntegrase (LEDGF-dependent)Biochemical-Raltegravir-[3]
PunicalaginIntegrase (LEDGF-dependent)Biochemical-Raltegravir-[3]

Note: A hyphen (-) indicates that a specific value was not provided in the cited sources. The provided data is for comparative purposes and is sourced from various studies.

Table 2: In Vitro Antiviral Activity (EC50) of Novel Compounds in Cell-Based Assays

Compound IDCell LineAssay TypeEC50 (µM)Reference CompoundEC50 (µM)
BPPTTZM-blReporter Gene0.060Azidothymidine-[4]
Gen-1PBMCsp24 Antigen20.0 (AZT-resistant strain)--[5]
M522PBMCsp24 Antigen2.2 (AZT-resistant strain)--[5]
G4NPBMCsp24 Antigen14.0 (AZT-resistant strain)--[5]
Gen-1 + M522 + G4NPBMCsp24 Antigen1.2 (AZT-resistant strain)--[5]
Compound 22 Cell-basedAntiviral~58--[2]

Note: EC50 values represent the concentration of a drug that is required for 50% reduction of viral activity in a cell-based assay. The data is compiled from different studies and is intended for comparative analysis.

Experimental Protocols

Detailed methodologies for key in vitro anti-HIV assays are provided below. These protocols serve as a foundation for designing and executing experiments to evaluate novel compounds.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Chemiluminescent)

This assay quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (B1670575) (DIG) and biotin-labeled deoxynucleoside triphosphates (dNTPs) into a newly synthesized DNA strand.

Materials:

  • Recombinant HIV-1 RT

  • Test compounds and reference inhibitors

  • Streptavidin-coated 96-well plates

  • Reaction buffer (containing template-primer, dNTPs with DIG-dUTP and Biotin-dUTP)

  • Washing buffer

  • Anti-DIG-HRP conjugate

  • Chemiluminescent substrate

  • Stop solution

  • Microplate reader with chemiluminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known RT inhibitor (e.g., Nevirapine) in the appropriate solvent.

  • Reaction Setup: In a reaction tube, mix the recombinant HIV-1 RT with the serially diluted test compound or control.

  • Enzymatic Reaction: Initiate the reverse transcription by adding the reaction buffer. Incubate the mixture at 37°C for 1 hour.

  • Capture: Transfer the reaction mixture to the streptavidin-coated microplate wells and incubate to allow the biotinylated DNA to bind.

  • Washing: Wash the wells multiple times with washing buffer to remove unbound reagents.

  • Antibody Incubation: Add the Anti-DIG-HRP conjugate solution to each well and incubate.

  • Washing: Repeat the washing step to remove unbound antibody.

  • Detection: Add the chemiluminescent substrate and measure the light emission using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the untreated control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of compounds to inhibit the strand transfer step of HIV-1 integration, where the viral DNA is inserted into a target DNA substrate.

Materials:

  • Recombinant HIV-1 Integrase

  • Test compounds and reference inhibitors (e.g., Raltegravir)

  • Streptavidin-coated 96-well plates

  • Biotin-labeled donor substrate (DS) DNA

  • DIG-labeled target substrate (TS) DNA

  • Reaction buffer

  • Washing buffer

  • Blocking solution

  • Anti-DIG-HRP conjugate

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Coating: Add the biotin-labeled DS DNA to the streptavidin-coated wells and incubate for 30 minutes at 37°C.

  • Washing and Blocking: Wash the wells and then add a blocking solution to prevent non-specific binding. Incubate for 30 minutes at 37°C.

  • Integrase Binding: Wash the wells and add the diluted HIV-1 integrase enzyme to each well. Incubate for 30 minutes at 37°C.

  • Inhibitor Addition: Wash the wells and add serial dilutions of the test compounds or reference inhibitor. Incubate for 5 minutes at room temperature.

  • Strand Transfer Reaction: Initiate the reaction by adding the DIG-labeled TS DNA to each well. Incubate for 30 minutes at 37°C.

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add the Anti-DIG-HRP conjugate and incubate for 30 minutes at 37°C.

    • Wash the wells again.

    • Add TMB substrate and incubate for 10 minutes at room temperature in the dark.

    • Add the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the activity of HIV-1 protease by detecting the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant HIV-1 Protease

  • Test compounds and reference inhibitors (e.g., Lopinavir)[1]

  • Fluorogenic HIV-1 Protease substrate

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known protease inhibitor.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound, and the HIV-1 Protease enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 1-3 hours at 37°C.

  • Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value.

HIV-1 p24 Antigen Capture ELISA (Cell-Based Assay)

This cell-based assay quantifies the amount of HIV-1 p24 core antigen produced in infected cells, which serves as an indicator of viral replication.

Materials:

  • HIV-1 susceptible cell line (e.g., TZM-bl, MT-2)

  • HIV-1 viral stock

  • Test compounds and reference inhibitors

  • Cell culture medium and supplements

  • p24 antigen capture ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the HIV-1 susceptible cells into a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Infection: Infect the cells with a known amount of HIV-1. Include uninfected and untreated infected controls.

  • Incubation: Incubate the plates in a CO2 incubator at 37°C for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA:

    • Follow the manufacturer's protocol for the p24 antigen capture ELISA kit.

    • Typically, this involves coating a plate with anti-p24 antibodies, adding the collected supernatants, followed by a detector antibody and a substrate for colorimetric or chemiluminescent detection.

  • Data Analysis: Quantify the p24 concentration in each supernatant. Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.

Visualizing Key Processes in Anti-HIV Drug Discovery

The following diagrams, generated using Graphviz, illustrate a critical signaling pathway in the HIV life cycle that is targeted by antiretroviral drugs and a typical experimental workflow for screening novel compounds.

HIV_Life_Cycle_Targets cluster_extracellular Extracellular cluster_cell Host Cell HIV_Virion HIV Virion CD4 CD4 Receptor HIV_Virion->CD4 1. Attachment Coreceptor Coreceptor (CCR5/CXCR4) HIV_Virion->Coreceptor Fusion Membrane Fusion Coreceptor->Fusion 2. Fusion Entry Viral Entry Fusion->Entry Uncoating Uncoating Entry->Uncoating Viral_RNA Viral RNA Uncoating->Viral_RNA RT Reverse Transcription (Reverse Transcriptase) Viral_RNA->RT 3. Reverse Transcription Viral_DNA Viral DNA RT->Viral_DNA Integration Integration (Integrase) Viral_DNA->Integration 4. Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription 5. Replication Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Viral_Proteins Viral Polyproteins Translation->Viral_Proteins Assembly Assembly Viral_Proteins->Assembly 6. Assembly Protease_Cleavage Protease Cleavage (Protease) Assembly->Protease_Cleavage Budding Budding & Maturation Protease_Cleavage->Budding 7. Budding New_Virion New HIV Virion Budding->New_Virion

Caption: Key stages of the HIV life cycle and corresponding enzymatic drug targets.

Experimental_Workflow Start Start: Novel Compound Library Primary_Screening Primary Screening: High-Throughput Assay (e.g., Enzyme Inhibition) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Compounds Cell_Based_Assay Secondary Screening: Cell-Based Antiviral Assay (e.g., p24 ELISA) Dose_Response->Cell_Based_Assay EC50_Determination EC50 Determination Cell_Based_Assay->EC50_Determination Cytotoxicity Cytotoxicity Assay (CC50) EC50_Determination->Cytotoxicity Potent Compounds EC50_Determination->Lead_Optimization Non-potent Compounds Selectivity_Index Calculate Selectivity Index (CC50 / EC50) Cytotoxicity->Selectivity_Index Selectivity_Index->Lead_Optimization High Selectivity

Caption: A generalized workflow for the in vitro screening of novel anti-HIV compounds.

References

A Comparative Analysis of Synthetic Strategies Toward Complex Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

The intricate and densely functionalized architectures of Daphniphyllum alkaloids have long presented a formidable challenge to synthetic chemists, serving as a platform for the development and validation of novel synthetic strategies. While a direct comparison of synthetic routes to the exceptionally complex Hybridaphniphylline A is not yet possible due to the absence of a published total synthesis, a comparative analysis of the groundbreaking synthesis of the closely related Hybridaphniphylline B by Li and colleagues, alongside other notable achievements in the synthesis of complex Daphniphyllum alkaloids, offers valuable insights into the efficiency and strategic diversity of modern synthetic chemistry. This guide provides a detailed comparison of the synthetic efficiency of Li's route to Hybridaphniphylline B with other pioneering syntheses in the field, supported by quantitative data and detailed experimental protocols for key transformations.

Quantitative Comparison of Synthetic Efficiency

The efficiency of a total synthesis is often measured by its overall yield and the number of steps in the longest linear sequence. The following table summarizes these key metrics for the total synthesis of Hybridaphniphylline B and other representative complex Daphniphyllum alkaloids, each featuring a distinct strategic approach to the construction of the core polycyclic skeleton.

Natural ProductKey Strategic Reaction(s)Longest Linear Sequence (Steps)Overall Yield (%)Reference
Hybridaphniphylline BIntermolecular Diels-Alder Reaction, Pauson-Khand Reaction, Claisen Rearrangement33~0.1[1][2][3]
Longeracinphyllin APhosphine-promoted [3+2] Cycloaddition, Alkyne Cyclization, Radical Cyclization251.5[4][5][6][7]
Daphmanidin ECobalt-catalyzed Alkyl Heck Cyclization, Sequential Claisen Rearrangements350.3[8][9]
proto-DaphniphyllineBiomimetic Pentacyclization Cascade10~5[10][11]
Visualizing Synthetic Strategies

The strategic differences in the construction of the complex polycyclic core of these alkaloids can be visualized through the following logical workflow diagrams.

Li_Hybridaphniphylline_B_Strategy start Commercially Available Starting Materials core_A Construction of Daphnilongeranin B Core start->core_A Pauson-Khand Rxn, Claisen Rearrangement dienophile Synthesis of Asperuloside (B190621) Tetraacetate Dienophile start->dienophile diels_alder Intermolecular Diels-Alder Reaction core_A->diels_alder Diene dienophile->diels_alder Dienophile end Hybridaphniphylline B diels_alder->end

Caption: Li's convergent strategy for Hybridaphniphylline B.

Caption: Li's synthesis of Longeracinphyllin A.

Carreira_Daphmanidin_E_Strategy start Bicyclic Diketone intermediate Acyclic Precursor start->intermediate Sequential Claisen Rearrangements heck_cyclization Co-catalyzed Alkyl Heck Cyclization intermediate->heck_cyclization end Daphmanidin E heck_cyclization->end Intramolecular Aldol

Caption: Carreira's linear approach to Daphmanidin E.

Heathcock_proto_Daphniphylline_Strategy start Squalene-derived Dialdehyde (B1249045) cascade Biomimetic Pentacyclization Cascade start->cascade KOH, NH3, AcOH end proto-Daphniphylline cascade->end

Caption: Heathcock's biomimetic synthesis of proto-Daphniphylline.

Detailed Methodologies for Key Experiments

Li's Synthesis of Hybridaphniphylline B: Intermolecular Diels-Alder Reaction[1][2][3]

The cornerstone of Li's strategy is a late-stage intermolecular [4+2] cycloaddition between a complex cyclopentadiene, derived from daphnilongeranin B, and asperuloside tetraacetate.

Experimental Protocol:

A solution of the daphnilongeranin B-derived alcohol precursor (1.0 equiv) in toluene (B28343) is treated with MgSO₄ (10 equiv) and 2,6-di-tert-butyl-4-methylphenol (BHT, 0.2 equiv). The mixture is heated to 160 °C to effect in situ dehydration to the cyclopentadiene. Asperuloside tetraacetate (1.2 equiv) is then added, and the reaction mixture is stirred at 160 °C for 24 hours. After cooling to room temperature, the mixture is filtered and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel chromatography to afford the Diels-Alder adducts.

Li's Synthesis of Longeracinphyllin A: Phosphine-promoted [3+2] Cycloaddition[4][5][6][7]

This synthesis features a crucial phosphine-promoted [3+2] cycloaddition to construct the sterically congested E ring.

Experimental Protocol:

To a solution of the enone (1.0 equiv) and allenoate (1.2 equiv) in chloroform (B151607) is added 1,1'-bis(diphenylphosphino)ferrocene (DPPF, 0.3 equiv) at room temperature. The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by silica gel chromatography to yield the [3+2] cycloadduct.

Carreira's Synthesis of Daphmanidin E: Cobalt-catalyzed Alkyl Heck Cyclization[8][9]

A key step in Carreira's synthesis is a cobalt-catalyzed intramolecular alkyl Heck-type cyclization to forge the octahydroazulene ring system.

Experimental Protocol:

A solution of the iodo enone precursor (1.0 equiv), a cobaloxime catalyst (0.1 equiv), and Hünig's base (2.0 equiv) in a suitable solvent (e.g., acetonitrile) is irradiated with a tungsten lamp at room temperature for 12 hours. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography to provide the cyclized product.

Heathcock's Biomimetic Synthesis of proto-Daphniphylline: Pentacyclization Cascade[10][11]

Heathcock's elegant approach mimics the proposed biosynthesis and features a remarkable one-pot pentacyclization cascade.

Experimental Protocol:

A solution of the squalene-derived dialdehyde in methanol (B129727) is treated sequentially with potassium hydroxide, ammonia, and acetic acid. The reaction is stirred at room temperature for an extended period, during which the cascade of cyclizations occurs. The product, proto-daphniphylline, is then isolated by extraction and purified by crystallization.

Discussion

The comparison of these synthetic routes highlights a trade-off between convergency, step economy, and overall yield. Li's synthesis of Hybridaphniphylline B, while lengthy, employs a convergent strategy, which is generally more efficient for the synthesis of complex molecules. The late-stage Diels-Alder reaction allows for the independent synthesis and optimization of two complex fragments. In contrast, Carreira's synthesis of Daphmanidin E is more linear, which can impact the overall yield.

Heathcock's biomimetic synthesis of proto-daphniphylline stands out for its remarkable step economy, achieving the construction of a complex pentacyclic core in a single pot. However, the development of such biomimetic cascades often requires significant insight into biosynthetic pathways and can be less generalizable than more traditional synthetic methods.

Li's synthesis of Longeracinphyllin A demonstrates the power of modern cycloaddition strategies, with the [3+2] cycloaddition providing an efficient solution to the construction of a highly congested quaternary center.

References

Structure-Activity Relationship of Hybridaphniphylline A Analogs Remains an Unexplored Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite the intricate architecture and potential biological significance of Hybridaphniphylline A, a complex Daphniphyllum alkaloid, a comprehensive analysis of its structure-activity relationships (SAR) through the study of its analogs is currently not available in published scientific literature. While the parent compounds, this compound and B, have been isolated and synthesized, and general biological activities such as cytotoxicity and anti-HIV activity have been alluded to for the broader class of Daphniphyllum alkaloids, specific and comparative data for a series of this compound analogs are conspicuously absent.[1][2]

Researchers have successfully accomplished the challenging total synthesis of Hybridaphniphylline B, a closely related natural product, showcasing the advanced capabilities of modern synthetic chemistry.[3][4] These synthetic achievements lay the crucial groundwork for the future production of analogs necessary for SAR studies. However, at present, the scientific community has not yet published research detailing the systematic modification of the this compound scaffold and the corresponding impact on its biological activity.

One study reported that Hybridaphniphylline B exhibited weak cytotoxic activity against five human cancer cell lines (HL-60, A-549, SMMC-7721, MCF-7, and SW-480), though specific quantitative data such as IC50 values were not provided in the readily available information.[5] Another review on Daphniphyllum alkaloids mentions various biological activities, including cytotoxicity, but does not offer specific data on this compound or its analogs that would enable a comparative analysis.[6]

The absence of SAR data means that key questions regarding the pharmacophore of this compound remain unanswered. It is currently unknown which parts of the molecule are essential for its biological effects and which can be modified to enhance potency, selectivity, or pharmacokinetic properties.

Future research in this area would necessitate the synthesis of a library of this compound analogs. This would involve targeted modifications at various positions of the molecule's complex, polycyclic structure. Subsequent biological screening of these analogs against a panel of relevant targets, such as cancer cell lines or viral assays, would be required to generate the quantitative data needed to establish meaningful structure-activity relationships.

Until such studies are undertaken and their results published, a detailed comparison guide on the structure-activity relationship of this compound analogs, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be constructed. The field remains open for significant discoveries that could unlock the therapeutic potential of this fascinating class of natural products.

References

A Comparative Purity Analysis: Synthetic vs. Natural Hybridaphniphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the purity profiles of synthetically derived versus naturally sourced Hybridaphniphylline A, a complex Daphniphyllum alkaloid. While direct comparative purity data for this compound is not extensively published, this document outlines the expected differences in purity and impurity profiles based on their respective origins. The comparison is supported by established analytical methodologies for alkaloid purity assessment.

The choice between synthetic and natural this compound will ultimately depend on the specific application. For applications demanding a highly defined and consistent impurity profile, the synthetic route may be preferable. Conversely, for applications where trace amounts of related natural alkaloids do not pose a concern, the natural product offers a viable alternative.

Data Presentation: Purity and Impurity Profile Comparison

The purity of both synthetic and natural this compound can be expected to be high (typically ≥98%). The significant distinction lies in the nature of the trace impurities, which reflects their different origins.

ParameterSynthetic this compoundNatural this compound
Typical Purity ≥ 98%≥ 98%
Source Chemical SynthesisExtraction from Daphniphyllum longeracemosum[1]
Potential Impurities - Unreacted starting materials- Reagents and catalysts- By-products of side reactions- Stereoisomers- Other co-extracted alkaloids (e.g., Hybridaphniphylline B, daphnicyclidin I)[1]- Residual extraction solvents (e.g., Methanol, Ethanol, Chloroform)- Plant-derived contaminants (e.g., pigments, lipids)
Batch-to-Batch Consistency Generally high, with a well-defined and consistent impurity profile.[2]Can be more variable due to factors such as plant genetics, growing conditions, and extraction efficiency.[2]

Experimental Protocols

The accurate determination of this compound purity and the characterization of its impurity profile rely on a combination of advanced analytical techniques.[3][4][5]

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Objective: To quantify the purity of this compound and separate it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV or diode-array detector.

  • Method:

    • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

      • Injection Volume: 10 µL.

    • Data Analysis: Purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
  • Objective: To identify the chemical structures of impurities present in the samples.

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Method:

    • Chromatographic Separation: Utilize the same HPLC method as described above to separate the components.

    • Mass Spectrometry Analysis:

      • Ionization Mode: Electrospray ionization (ESI) in positive mode.

      • Mass Range: Scan a wide mass range (e.g., m/z 100-1500) to detect a broad spectrum of potential impurities.

      • MS/MS Fragmentation: Perform tandem mass spectrometry on the detected impurity peaks to obtain fragmentation patterns for structural elucidation.

    • Data Analysis: Compare the accurate mass measurements and fragmentation patterns of the impurities with known compounds or databases to identify their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
  • Objective: To confirm the structure of this compound and to detect and quantify impurities, including stereoisomers.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Method:

    • Sample Preparation: Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl3).

    • NMR Experiments: Acquire a suite of NMR spectra, including:

      • ¹H NMR

      • ¹³C NMR

      • 2D NMR (e.g., COSY, HSQC, HMBC) for full structural assignment.

      • Quantitative ¹H NMR (qNMR) using a certified internal standard to determine absolute purity.

    • Data Analysis: The chemical shifts and coupling constants are compared with established data for this compound. The presence of unexpected signals can indicate impurities, and their integration relative to the main compound or the internal standard can be used for quantification.

Visualizing the Workflow and Comparison

Experimental Workflow for Purity Analysis

cluster_0 Sample Preparation cluster_1 Purity & Impurity Analysis cluster_2 Data Interpretation & Comparison Synthetic Synthetic This compound HPLC HPLC (Purity Quantification) Synthetic->HPLC Natural Natural This compound Natural->HPLC LCMS LC-MS (Impurity Identification) HPLC->LCMS NMR NMR (Structural Confirmation & qNMR) LCMS->NMR Purity Purity Profile NMR->Purity Impurity Impurity Profile NMR->Impurity Comparison Comparative Analysis Purity->Comparison Impurity->Comparison

Caption: Workflow for the purity analysis of this compound.

Logical Comparison of Impurity Profiles

cluster_synthetic Synthetic this compound cluster_natural Natural this compound start_materials Starting Materials main This compound start_materials->main leads to reagents Reagents & Catalysts reagents->main leads to byproducts Side-Reaction By-products byproducts->main leads to isomers Stereoisomers isomers->main leads to alkaloids Related Alkaloids alkaloids->main co-extracted with solvents Residual Solvents solvents->main co-extracted with plant_contam Plant Contaminants plant_contam->main co-extracted with

Caption: Sources of impurities in synthetic vs. natural this compound.

References

In Vitro Efficacy of Hybridaphniphylline A: A Comparative Analysis Against Standard Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxic efficacy of Hybridaphniphylline A, a member of the complex Daphniphyllum alkaloids, against established cytotoxic drugs such as Doxorubicin, Cisplatin, and Paclitaxel. Due to the limited availability of specific quantitative data for this compound, this comparison includes data from other structurally related Daphniphyllum alkaloids to provide a broader context for the potential bioactivity of this class of natural products. The information is intended to support further research and drug discovery efforts in oncology.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the available IC50 values for this compound, related Daphniphyllum alkaloids, and standard chemotherapeutic agents against various human cancer cell lines.

Note on Data for this compound: Direct IC50 values for this compound are not extensively reported in publicly available literature. One study has indicated that it exhibits "weak cytotoxic activity" against the HL-60, A-549, SMMC-7721, MCF-7, and SW-480 human cancer cell lines, though without providing specific IC50 values.

Table 1: In Vitro Cytotoxicity of Daphniphyllum Alkaloids

CompoundCell LineIC50 ValueReference
Daphnezomine WHeLa16.0 µg/mL[1][2]
Daphnioldhanol AHeLa31.9 µM[3]

Table 2: Comparative In Vitro Cytotoxicity (IC50) of Known Cytotoxic Drugs

Cell LineDoxorubicin (µM)Cisplatin (µM)Paclitaxel (µM)
A-549 (Lung Carcinoma)> 20[4]6.59 (72h)[5]1.64 (48h)[6]
MCF-7 (Breast Adenocarcinoma)2.50 (24h)[4]~10 (range 0.5-10)[7]3.5[8]
HL-60 (Promyelocytic Leukemia)---
SMMC-7721 (Hepatocellular Carcinoma)---
SW-480 (Colorectal Adenocarcinoma)---

It is crucial to note that IC50 values can vary significantly based on the specific experimental conditions, including the assay used and the incubation time.

Experimental Protocols

The determination of in vitro cytotoxicity is commonly performed using a variety of standardized assays. Below are the methodologies for three widely used assays: the MTT, SRB, and CellTiter-Glo assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[11][12]

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound in a 96-well plate.

  • Cell Fixation: After incubation, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Remove the TCA, wash the plates with water, and stain the cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound SRB dye by washing with 1% acetic acid.

  • Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader. The optical density is proportional to the total cellular protein content.[11]

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[13][14]

Procedure:

  • Cell Seeding and Treatment: Prepare cell cultures and treat with the test compound in an opaque-walled multiwell plate.

  • Reagent Addition: Add the CellTiter-Glo® Reagent directly to the cell culture.

  • Lysis and Signal Generation: The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

  • Luminescence Reading: After a brief incubation to stabilize the signal, measure the luminescence using a luminometer.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for an in vitro cytotoxicity assay.

experimental_workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_readout Data Acquisition cell_seeding Cell Seeding in 96-well Plate overnight_incubation Overnight Incubation (Adhesion) cell_seeding->overnight_incubation add_compound Addition of Test Compound (Varying Concentrations) overnight_incubation->add_compound incubation_period Incubation (e.g., 24, 48, 72h) add_compound->incubation_period add_reagent Addition of Assay Reagent (e.g., MTT, SRB, CellTiter-Glo) incubation_period->add_reagent assay_incubation Assay-specific Incubation add_reagent->assay_incubation read_plate Measure Signal (Absorbance/Luminescence) assay_incubation->read_plate data_analysis Data Analysis (IC50 Calculation) read_plate->data_analysis

Caption: A generalized workflow for in vitro cytotoxicity testing.

References

"Assessing the selectivity index of Hybridaphniphylline A in anti-HIV assays"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-HIV therapeutics with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry and drug discovery. The selectivity index (SI) serves as a crucial in vitro metric for evaluating the potential of a new antiviral agent. It represents the ratio of a compound's cytotoxicity to its antiviral activity, providing a measure of its therapeutic window. A higher SI value is indicative of a more promising drug candidate, as it suggests the compound can inhibit viral replication at concentrations that are not harmful to host cells.

This guide provides a comparative overview of the anti-HIV selectivity of natural products, with a focus on the Daphniphyllum alkaloids and related compounds, benchmarked against established antiretroviral drugs. While specific experimental data on the anti-HIV activity of Hybridaphniphylline A is not currently available in the public domain, this guide utilizes data from a closely related compound, Logeracemin A, and other relevant natural products to illustrate the assessment of the selectivity index.

Comparative Analysis of Anti-HIV Activity and Selectivity

The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the calculated Selectivity Index (SI) of various compounds against HIV-1. The EC50 value represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro, while the CC50 is the concentration that causes the death of 50% of host cells.

CompoundCompound ClassEC50CC50Selectivity Index (SI = CC50/EC50)
Logeracemin A Daphniphyllum Alkaloid4.5 µM[1][2][3]27.9 µM (calculated)6.2[1][2][3]
Genkwanine VIII Daphnane (B1241135) Diterpenoid0.17 nM[4][5]>3 µM>187,010[4][5]
Acutilobin A-G Daphnane Diterpenoid<1.5 nM[4]>15 µM>10,000[4]
Zidovudine (AZT) Nucleoside Reverse Transcriptase Inhibitor (NRTI)~0.0004 µM[6]>100 µM>250,000
Nevirapine (B1678648) Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)0.04 µM[7]>1000 µM[8]>25,000[8]

Note: The CC50 for Logeracemin A was calculated based on its reported EC50 and Selectivity Index. Data for Zidovudine and Nevirapine are representative values from in vitro studies and can vary depending on the specific cell line and assay conditions.

Experimental Protocol: MT-4 Cell-Based Anti-HIV Assay

The determination of anti-HIV activity and cytotoxicity is commonly performed using the MT-4 cell line, a human T-cell line that is highly susceptible to HIV-1 infection.

Objective: To determine the EC50 and CC50 of a test compound to calculate its Selectivity Index.

Materials:

  • MT-4 human T-lymphocyte cell line

  • HIV-1 viral stock (e.g., IIIB or NL4-3 strain)

  • Test compound (e.g., this compound)

  • Control drugs (e.g., Zidovudine, Nevirapine)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

I. Cytotoxicity Assay (CC50 Determination):

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compound in culture medium.

  • Add 100 µL of the diluted compound to the appropriate wells. Include wells with cells only (no compound) as a control.

  • Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The CC50 value is calculated as the compound concentration that reduces the viability of uninfected cells by 50%.

II. Anti-HIV Activity Assay (EC50 Determination):

  • Seed MT-4 cells into a 96-well plate as described above.

  • Prepare serial dilutions of the test compound.

  • Infect the cells with a predetermined amount of HIV-1 stock (e.g., at a multiplicity of infection of 0.01-0.1).

  • Immediately add 100 µL of the diluted compound to the infected cells. Include infected cells without compound (virus control) and uninfected cells without compound (cell control).

  • Incubate the plate for 4-5 days.

  • Assess cell viability using the MTT method as described for the cytotoxicity assay.

  • The EC50 value is the compound concentration that achieves 50% protection of cells from the cytopathic effect of the virus.

III. Data Analysis and Selectivity Index Calculation:

  • Plot the percentage of cell viability against the logarithm of the compound concentration for both the cytotoxicity and anti-HIV assays.

  • Determine the CC50 and EC50 values from the respective dose-response curves.

  • Calculate the Selectivity Index using the formula: SI = CC50 / EC50 .

Workflow for Determining the Selectivity Index

Caption: Workflow for determining the selectivity index of a compound in an anti-HIV assay.

Conclusion

The selectivity index is a critical parameter in the preclinical evaluation of potential anti-HIV drug candidates. While data for this compound is not yet available, the analysis of related Daphniphyllum alkaloids like Logeracemin A and other natural products such as daphnane diterpenoids demonstrates the potential for discovering potent and selective anti-HIV agents from natural sources. The provided experimental protocol and workflow offer a standardized approach for researchers to assess the in vitro therapeutic potential of novel compounds. Further investigation into the anti-HIV activity and cytotoxicity of this compound is warranted to determine its potential as a future therapeutic agent.

References

Ensuring Consistent Biological Activity: A Comparison Guide for Different Batches of Hybridaphniphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the reproducibility of the biological activity of different batches of Hybridaphniphylline A, a complex Daphniphyllum alkaloid. Given the inherent variability in natural product isolation and synthesis, ensuring consistent biological efficacy across batches is paramount for reliable research and development. This document outlines a comparative approach focusing on cytotoxic activity, a noted biological effect of related Daphniphyllum alkaloids.

Data Presentation: Comparative Cytotoxicity of this compound Batches

To ensure reproducibility, the cytotoxic activity of each new batch of this compound should be compared against a reference standard. The half-maximal inhibitory concentration (IC50) is a key quantitative measure for this comparison. The following table provides a template for recording and comparing the IC50 values of different batches against the HeLa human cervical cancer cell line.

Batch NumberDate of ManufacturePurity (%)IC50 (µM) vs. HeLa CellsFold Difference from ReferenceAnalystNotes
Ref-Std-0012025-01-1599.85.21.0A. ScientistReference Standard
Batch-0012025-03-2099.55.51.06B. Researcher
Batch-0022025-05-1098.96.11.17B. ResearcherSlight deviation
Batch-0032025-07-2299.75.31.02C. AnalystWithin acceptable range

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes. Actual values for related Daphniphyllum alkaloids have been reported in the range of 2.4–31.9 µM against various cancer cell lines.

Experimental Protocols: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability. It is a standard and reliable method for determining the cytotoxic effects of compounds.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (from different batches) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from each batch in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams are provided.

G cluster_0 Batch Quality Control Workflow start Receive New Batch of This compound qc Physicochemical Analysis (Purity, Identity) start->qc bioassay Biological Activity Assay (Cytotoxicity - MTT) qc->bioassay compare Compare IC50 with Reference Standard bioassay->compare decision Batch Acceptance? compare->decision accept Release Batch for Further Studies decision->accept Within Specs reject Reject Batch & Investigate Deviation decision->reject Out of Specs

Caption: Experimental workflow for quality control and batch-to-batch comparison.

G cluster_1 Proposed Cytotoxic Signaling Pathway ha This compound stress Cellular Stress (e.g., ROS production) ha->stress mito Mitochondrial Dysfunction stress->mito bax Bax activation mito->bax bcl2 Bcl-2 inhibition mito->bcl2 cyto_c Cytochrome c release bax->cyto_c bcl2->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 activation apaf1->casp9 forms apoptosome casp3 Caspase-3 activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A plausible intrinsic apoptosis pathway induced by this compound.

Safety Operating Guide

Prudent Disposal of Hybridaphniphylline A: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific public data on the disposal of Hybridaphniphylline A necessitates a cautious approach based on established protocols for handling potent, biologically active compounds. As a complex Daphniphyllum alkaloid, it should be managed as hazardous chemical waste, with all procedures verified and approved by institutional Environmental Health and Safety (EHS) officials.

Researchers and laboratory managers must adhere to stringent protocols to ensure the safe disposal of this compound, minimizing environmental contamination and personnel exposure. The following guidelines are based on general best practices for the disposal of hazardous chemical waste.

Immediate Safety and Handling Protocols

Prior to any handling or disposal procedures, personnel must be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

All manipulations of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or particulates.

Step-by-Step Disposal Procedure

  • Waste Segregation: All materials that have come into contact with this compound, including contaminated labware (e.g., vials, pipette tips), PPE, and absorbent materials from spill cleanups, must be segregated from non-hazardous waste streams.

  • Containerization:

    • Solid Waste: Contaminated solids should be placed in a clearly labeled, leak-proof, and puncture-resistant container designated for hazardous chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a sealed, shatter-resistant container, also clearly labeled. The container material should be compatible with the solvents used.

  • Labeling: All waste containers must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

  • Storage: Waste containers should be stored in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from general laboratory traffic and incompatible chemicals.

  • Disposal Request: Once a waste container is full or is ready for disposal, a formal request must be submitted to the institution's EHS department. Do not attempt to dispose of this chemical down the drain or in regular trash.

Quantitative Data for Disposal

Specific quantitative data regarding the disposal of this compound, such as reportable quantities or concentration limits for disposal, are not publicly available. The following table highlights the absence of this specific information.

ParameterValue
LD50 (Oral) Data not available
Reportable Quantity (RQ) Not established
Toxicity Characteristic Leaching Procedure (TCLP) Limits Not established
Recommended Inactivation Method Data not available; consult EHS

Experimental Protocols for Decontamination

Detailed experimental protocols for the chemical inactivation or degradation of this compound are not available in the public domain. Any attempt to neutralize or decontaminate this compound must be developed and validated in consultation with a qualified chemist and approved by the relevant safety committees.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Is the waste solid or liquid? A->B C Collect in a labeled, sealed, puncture-resistant solid waste container. B->C Solid D Collect in a labeled, sealed, shatter-resistant liquid waste container. B->D Liquid E Store in designated satellite accumulation area. C->E D->E F Is the container full or ready for disposal? E->F F->E No G Submit a hazardous waste pickup request to EHS. F->G Yes H Await scheduled pickup by trained EHS personnel. G->H I End: Compliant Disposal H->I

Caption: Logical workflow for the disposal of this compound waste.

Disclaimer: This information is intended as a general guide and is not a substitute for institutional protocols and regulations. Always consult your institution's Environmental Health and Safety department for specific guidance on the disposal of hazardous chemical waste.

Essential Safety & Logistics for Handling Hybridaphniphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Hybridaphniphylline A. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this compound.

Personal Protective Equipment (PPE) and Safety Measures

A summary of required personal protective equipment and safety measures is provided below. This information is compiled from safety data sheets for similar chemical compounds.

CategoryRequirementCitation
Eye/Face Protection Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1]
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Body Protection Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]
Hygiene Measures Avoid contact with skin, eyes and clothing. Wash hands before breaks and immediately after handling the product.[1]

Experimental Protocols: Handling and Disposal

Standard Operating Procedure for Handling this compound:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work within a properly functioning chemical fume hood.[1]

  • Weighing and Transfer:

    • Handle the solid compound with care to avoid dust formation.

    • Use a chemical-resistant spatula for transfers.

    • Weigh the compound in a tared, sealed container.

    • If creating a solution, add the solid to the solvent slowly while stirring in a closed system if possible.

  • During Use:

    • Keep containers tightly closed when not in use.

    • Avoid inhalation of dust or solution mists.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling:

    • Thoroughly clean all equipment used for handling.

    • Decontaminate the work area within the fume hood.

    • Remove and dispose of PPE as contaminated waste.

    • Wash hands and any exposed skin thoroughly with soap and water.[1]

Disposal Plan:

  • Waste Generation: All materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be considered chemical waste.

  • Containerization:

    • Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container.

    • Collect liquid waste in a separate, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

SituationActionCitation
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Spill Management Workflow

The following diagram outlines the procedural flow for managing a this compound spill.

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Safety Officer evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill (Use absorbent pads) ppe->contain neutralize Neutralize (if applicable) Follow specific instructions contain->neutralize cleanup Clean Up Spill (Use spill kit) neutralize->cleanup dispose Dispose of Waste in Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Complete Spill Report decontaminate->report

Caption: Workflow for managing a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.